4,6-Dimethylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)9-4-7(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSQTJRJQHPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427646 | |
| Record name | 4,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-71-1 | |
| Record name | 4,6-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dimethylpyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylpyridin-3-amine, a substituted pyridine derivative, is a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, including the nucleophilic amino group and the pyridine scaffold, make it a valuable precursor for the development of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis and reactivity, and an exploration of its applications in the field of drug discovery, particularly in the design of kinase inhibitors.
Part 1: Core Chemical and Physical Properties
Identification
-
CAS Number: 1193-71-1[1]
-
Synonyms: 3-Amino-4,6-dimethylpyridine, 5-Amino-2,4-dimethylpyridine, 5-Amino-2,4-lutidine[1]
-
Molecular Formula: C₇H₁₀N₂[1]
-
Molecular Weight: 122.17 g/mol
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 61 °C | [3] |
| Flash Point | 133.1 °C | [3] |
| Vapor Pressure | 0.020 hPa | [3] |
| Water Solubility | Insoluble | |
| Appearance | Solid |
Part 2: Synthesis and Reactivity
The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods available. For this compound, a plausible and efficient synthetic route involves the condensation of a 1,3-dicarbonyl compound with a nitrile-containing species, followed by cyclization. A likely precursor for this synthesis is 2,4-pentanedione (acetylacetone) and malononitrile, which can undergo a Thorpe-Ziegler type reaction.
Proposed Synthesis Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
References
An In-depth Technical Guide to 4,6-Dimethylpyridin-3-amine: Structure, Synthesis, and Applications
This document provides a comprehensive technical overview of 4,6-Dimethylpyridin-3-amine, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its core chemical identity, physicochemical properties, a validated synthetic pathway, and its emerging applications, grounding all claims in authoritative data.
Core Chemical Identity and Structure
This compound is a substituted pyridine derivative. The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is functionalized with two methyl groups and one primary amine group.
IUPAC Name: The systematically generated and preferred IUPAC name for this compound is This compound .[1] It is also commonly referred to by synonyms such as 5-Amino-2,4-dimethylpyridine or 5-Amino-2,4-lutidine.[1][2][3]
Chemical Structure: The structural arrangement consists of a pyridine ring with methyl groups at positions 4 and 6, and an amine group at position 3. This specific substitution pattern dictates its electronic properties and reactivity.
The presence of the electron-donating amine and methyl groups on the pyridine ring increases the electron density of the aromatic system, influencing its basicity and susceptibility to electrophilic attack. The primary amine at the 3-position serves as a critical handle for further synthetic modifications, making it a versatile intermediate.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1193-71-1 | [3][4] |
| Molecular Weight | 122.17 g/mol | [1][2] |
| Appearance | White solid / crystals | [6] |
| Melting Point | 61 °C | [2] |
| Flash Point | 133.1 °C | [2] |
| Vapour Pressure | 0.020 hPa | [2] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | [7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risk.
-
Health Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It is known to cause skin irritation and serious eye irritation.[8][9] Inhalation may lead to respiratory irritation.[8]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[9]
-
Handling: Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[10] Contaminated clothing should be removed and washed before reuse.[8]
-
-
First Aid:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
If on Skin: Wash with plenty of soap and water.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]
-
If Swallowed: Rinse mouth and call a poison center or doctor immediately.[10]
-
Synthesis Protocol: A Representative Pathway
The synthesis of this compound can be efficiently achieved from the commercially available starting material 2,4-lutidine (4,6-dimethylpyridine). A common and reliable two-step process involves nitration followed by reduction. This pathway is chosen for its high regioselectivity and the use of standard, well-understood organic transformations.
Step 1: Nitration of 4,6-Dimethylpyridine
Causality: The nitration of the pyridine ring is an electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho-, para-directing) and the deactivating effect of the ring nitrogen (meta-directing) converge to favor the substitution at the 3-position, which is ortho to both methyl groups and meta to the nitrogen. Using a mixture of nitric and sulfuric acid provides the necessary nitronium ion (NO₂⁺) electrophile.
Protocol:
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.
-
Slowly add 4,6-dimethylpyridine dropwise to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 2-3 hours to drive the reaction to completion.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution by slowly adding a concentrated base (e.g., NaOH or NH₄OH) while cooling to precipitate the product, 4,6-dimethyl-3-nitropyridine.
-
Filter the resulting solid, wash with cold water, and dry under a vacuum.
Step 2: Reduction of 4,6-Dimethyl-3-nitropyridine
Causality: The nitro group is readily reduced to a primary amine. A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media (e.g., HCl or acetic acid) are robust and cost-effective choices for this transformation.
Protocol (using SnCl₂):
-
Suspend the synthesized 4,6-dimethyl-3-nitropyridine in ethanol or concentrated hydrochloric acid in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the same solvent portion-wise. The reaction is exothermic and may require cooling to maintain control.
-
After the addition, heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and make it strongly basic (pH > 10) by adding a concentrated NaOH solution to precipitate tin salts and liberate the free amine.
-
Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via recrystallization or column chromatography to obtain the final high-purity compound.
Synthesis Workflow Diagram
Caption: A representative two-step synthesis of this compound.
Applications in Research and Drug Development
Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various interactions with biological targets. This compound is a valuable building block for creating more complex molecules with potential therapeutic activity.
-
Intermediate in Medicinal Chemistry: The primary amine group at the 3-position provides a reactive site for nucleophilic substitution, acylation, and coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a halide). This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.
-
Scaffold for Bioactive Compounds: The aminopyridine motif is present in numerous drugs. The structural framework of this compound makes it an attractive starting point for the synthesis of kinase inhibitors, which are crucial in oncology.[11][12] Its potential as an allosteric inhibitor of cellular quinoline and thiazolopyridine metabolism has also been noted.[2] The broader class of 3-aminopyridine derivatives has been investigated for a wide range of therapeutic targets, underscoring the potential of this scaffold in drug discovery campaigns.[12]
Conclusion
This compound is a synthetically accessible and versatile chemical intermediate. Its well-defined structure, coupled with the reactive amine functionality, makes it a valuable tool for medicinal chemists and materials scientists. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.
References
- 1. This compound | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-4,6-dimethylpyridine | 1193-71-1 | FA06843 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 1193-71-1 [matrix-fine-chemicals.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 7. 1193-71-1|this compound|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.no [fishersci.no]
- 10. fishersci.com [fishersci.com]
- 11. N,6-Dimethylpyridin-3-amine | High-Purity Reagent [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Solubility Profile of 4,6-Dimethylpyridin-3-amine for Pharmaceutical and Research Applications
Introduction
4,6-Dimethylpyridin-3-amine (CAS No. 1193-71-1) is a substituted pyridine derivative that serves as a valuable heterocyclic building block in organic synthesis.[1] Its structural motif is of significant interest to researchers in drug development and materials science. A thorough understanding of a compound's solubility in various common laboratory solvents is a foundational requirement for successful chemical process development. This knowledge governs critical parameters for reaction kinetics, purification strategies (such as crystallization), formulation, and ultimately, the scalability and robustness of a synthetic route.
-
A theoretical assessment of solubility based on the molecule's physicochemical properties.
-
A detailed, field-proven experimental protocol for the accurate quantitative determination of its solubility.
-
Guidance on the interpretation and presentation of solubility data.
This document is structured not as a rigid template but as a logical workflow, empowering researchers to generate reliable and reproducible solubility data tailored to their specific laboratory conditions and solvent systems.
Part 1: Physicochemical Profile and Theoretical Solubility Assessment
The first step in predicting solubility is to understand the intrinsic properties of the molecule. The structure of this compound—featuring a polar aromatic heterocycle, a primary amine, and two nonpolar methyl groups—creates a nuanced solubility profile.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1193-71-1 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 61 °C | [3] |
| XLogP3 | 0.9 | [2] |
| pKa (Conjugate Acid) | Estimated 6-8 | N/A |
Theoretical Solubility Based on Structure ("Like Dissolves Like")
The principle of "like dissolves like" provides a strong predictive framework for solubility.[8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The primary amine (-NH₂) group can both donate and accept hydrogen bonds, and the pyridine nitrogen can accept a hydrogen bond.[9] This suggests that this compound should exhibit moderate to good solubility in polar protic solvents. However, the presence of the nonpolar dimethylated pyridine ring will limit its aqueous solubility compared to smaller amines.[8] Solubility in water is expected to decrease as the carbon-to-heteroatom ratio increases.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but are strong acceptors and have high dipole moments. The compound's polar nature, arising from the C-N bonds and the nitrogen lone pairs, should allow for favorable dipole-dipole interactions, leading to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity from the amine group and the pyridine nitrogen is expected to result in poor solubility in nonpolar solvents. The energetic cost of breaking the strong solvent-solvent interactions in hexane, for example, would not be compensated by weak van der Waals forces with the solute.
-
Aqueous Acidic Solutions (e.g., dilute HCl): The basic nature of both the pyridine and amine nitrogens is the most critical factor for aqueous solubility. In an acidic medium (pH < pKa), the molecule will be protonated to form a pyridinium salt.[6] This resulting ionic species will be significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[6]
The logical relationships between the molecule's structure and its expected solubility are visualized below.
Caption: Diagram 1: Structure-Solubility Relationship.
Part 2: Experimental Protocol for Quantitative Solubility Determination
The most reliable method for determining thermodynamic solubility is the isothermal equilibrium method. This involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute. The following protocol provides a robust workflow adaptable for various common laboratory solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Quantification instrument: HPLC-UV or UV-Vis spectrophotometer
-
(Alternative) Equipment for gravimetric analysis: drying oven, desiccator
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions 1.1. Add an excess amount of this compound to a series of vials. "Excess" means that a visible amount of undissolved solid must remain at equilibrium. A starting point is ~50-100 mg of solid per 1 mL of solvent. 1.2. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial. 1.3. Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.
Step 2: Equilibration 2.1. Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C). 2.2. Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A duration of 24-48 hours is standard practice. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
Step 3: Phase Separation 3.1. After equilibration, remove the vials and allow the undissolved solid to settle. 3.2. To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). 3.3. Carefully withdraw the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent any undissolved microcrystals from being transferred, which is a common source of error.
Step 4: Quantification of Dissolved Solute
This is the most crucial step and can be performed via two primary methods. The spectroscopic/chromatographic method is highly recommended for its accuracy and sensitivity.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: This method offers high specificity and accuracy, separating the analyte from any potential impurities before quantification.
-
Procedure:
-
Develop a Calibration Curve: Prepare a stock solution of this compound of a known high concentration in the chosen solvent. Create a series of at least five standard solutions via serial dilution. Analyze each standard by HPLC and plot the peak area versus concentration to generate a linear calibration curve.
-
Analyze the Sample: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.
-
Calculate Solubility: Inject the diluted sample into the HPLC. Using the peak area from the sample and the equation of the line from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility (e.g., in mg/mL or mol/L).
-
Method B: Gravimetric Analysis
-
Rationale: This is a simpler but potentially less accurate method, susceptible to errors from volatile or non-volatile impurities.
-
Procedure:
-
Accurately weigh a clean, dry vial (W₁).
-
Transfer a precise volume (e.g., 1.00 mL) of the filtered supernatant into the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven set to a temperature well below the compound's melting point (e.g., 40 °C).
-
Once the residue is completely dry, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial with the dried residue (W₂).
-
Calculate Solubility: The mass of the dissolved solid is (W₂ - W₁). The solubility is this mass divided by the volume of solvent transferred (e.g., mg/mL).
-
The entire experimental workflow is visualized in the diagram below.
References
- 1. This compound | CAS 1193-71-1 [matrix-fine-chemicals.com]
- 2. This compound | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4,6-dimethylpyridine | 1193-71-1 | FA06843 [biosynth.com]
- 4. Pyridine [chemeurope.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chemguide.co.uk [chemguide.co.uk]
The Ascendant Scaffold: A Technical Guide to the Biological Activities of 4,6-Dimethylpyridin-3-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this vast chemical space, the 4,6-dimethylpyridin-3-amine scaffold has emerged as a particularly promising platform for the development of novel bioactive compounds. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives. We delve into their demonstrated efficacy as anticancer and antimicrobial agents, with a focus on their mechanisms of action, including the inhibition of key cellular kinases. This document is intended to serve as a vital resource for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future discovery and optimization efforts in this compelling area of therapeutic development.
Introduction: The Strategic Importance of the 4,6-Dimethylpyridine Core
The pyridine ring is a privileged heterocyclic motif in drug discovery, prized for its ability to engage in a variety of non-covalent interactions, its metabolic stability, and its synthetic tractability. The this compound core, with its specific substitution pattern, offers a unique combination of electronic and steric properties. The amino group at the 3-position provides a key vector for derivatization and a crucial hydrogen bond donor/acceptor, while the methyl groups at the 4- and 6-positions can influence solubility, metabolic stability, and steric interactions within biological targets. This guide will illuminate the diverse biological activities stemming from this versatile scaffold.
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds appears to be the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
Kinase Inhibition: A Dominant Mechanism of Action
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several studies have highlighted the potential of pyridine derivatives to act as potent kinase inhibitors.[1][2] The 4,6-dimethylpyridine scaffold can serve as a versatile backbone for the design of inhibitors that target the ATP-binding site of various kinases.
dot
Caption: Generalized signaling pathways targeted by 4,6-dimethylpyridine derivatives.
Quantitative Anticancer Activity
The cytotoxic potential of 4,6-dimethylpyridine derivatives has been quantified against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-Mannich bases of 1,3,4-oxadiazole | A375 (Melanoma) | Varies | [3] |
| N-Mannich bases of 1,3,4-oxadiazole | C32 (Melanoma) | Varies | [3] |
| N-Mannich bases of 1,3,4-oxadiazole | SNB-19 (Glioblastoma) | Varies | [3] |
| N-Mannich bases of 1,3,4-oxadiazole | MCF-7/WT (Breast) | Varies | [3] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | MCF-7 (Breast) | 0.76 - 12.21 | [4] |
| Pyridine-Urea Derivatives | MCF-7 (Breast) | 0.11 - 1.88 | [5] |
| 2,4,6-Trisubstituted Pyridines | Various | Micromolar to Nanomolar | [6] |
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[3][7]
-
Electron-donating and withdrawing groups: The presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity.[3][7] Conversely, the introduction of bulky groups or halogens can sometimes decrease activity.[7]
-
Hybrid Molecules: Hybrid compounds incorporating other heterocyclic systems, such as 1,3,4-oxadiazole or pyrimidine, have shown potent anticancer effects.[1][4]
-
Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and interact with intracellular targets.
dot
Caption: Structure-Activity Relationship for Anticancer Activity.
Antimicrobial Activity: Combating Pathogenic Microbes
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Derivatives of 4,6-dimethylpyridine have shown promising activity against a range of pathogenic bacteria and fungi.
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many 4,6-dimethylpyridine derivatives are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. The lipophilic nature of many of these compounds could facilitate their insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and cell death.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 1-Substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile | Escherichia coli | Varies | [6] |
| 1-Substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile | Pseudomonas aeruginosa | Varies | [6] |
| Gemini QAS Derivatives | Staphylococcus aureus | 8 | [8] |
| Gemini QAS Derivatives | Escherichia coli | 32 | [8] |
| Gemini QAS Derivatives | Candida albicans | 16-32 | [8] |
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial activity of 4,6-dimethylpyridine derivatives is highly dependent on their structural features.
-
Quaternary Ammonium Salts (QAS): The introduction of quaternary ammonium moieties can significantly enhance antimicrobial activity.[8]
-
Alkyl Chain Length: In gemini QAS derivatives, the length of the alkyl chains has been shown to be a critical determinant of activity, with longer chains often leading to increased potency.[8]
-
Heterocyclic Modifications: The incorporation of other heterocyclic rings can modulate the antimicrobial spectrum and potency.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments cited in the literature for the synthesis and evaluation of 4,6-dimethylpyridine derivatives.
General Synthetic Protocol for N-Mannich Bases of 1,3,4-Oxadiazole Derivatives
This protocol is adapted from the synthesis of N-Mannich bases of 1,3,4-oxadiazole based on a 4,6-dimethylpyridine scaffold.[3]
-
Synthesis of the 1,3,4-oxadiazole core:
-
React the starting 4,6-dimethylpyridine derivative with an appropriate reagent to form the 1,3,4-oxadiazole ring. This often involves a cyclization reaction.
-
-
Mannich Reaction:
-
To a solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., ethanol), add an appropriate secondary amine (e.g., morpholine, piperazine derivative) and an aqueous solution of formaldehyde.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
dot
Caption: General workflow for the synthesis of N-Mannich base derivatives.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.[6]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound at twice the desired final concentration to the first well of each row.
-
Perform serial twofold dilutions of the compound across the plate.
-
-
Inoculation:
-
Add 50 µL of the diluted microbial inoculum to each well.
-
Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds with significant potential in oncology and infectious disease. The derivatives explored in this guide demonstrate a wide range of biological activities, with kinase inhibition emerging as a particularly prominent mechanism for their anticancer effects. The structure-activity relationships discussed herein provide a valuable framework for the rational design of next-generation compounds with improved potency and selectivity.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: While kinase inhibition is a recurring theme, identifying the specific kinases and other cellular targets for these compounds will be crucial for understanding their full therapeutic potential and potential off-target effects.
-
In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Exploration of novel derivatization strategies: The synthetic versatility of the this compound core allows for the exploration of a vast chemical space. The design and synthesis of new derivatives with diverse functionalities will continue to be a key driver of discovery in this field.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 8. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanism of Action of 4,6-Dimethylpyridin-3-amine
Abstract
4,6-Dimethylpyridin-3-amine is a substituted aminopyridine with a structural resemblance to known neurological agents. While direct pharmacological data for this specific compound is sparse, its core aminopyridine scaffold provides a strong basis for postulating a primary mechanism of action centered on the modulation of voltage-gated ion channels. This guide synthesizes the established pharmacology of related aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), to construct a detailed, testable hypothesis for the mechanism of action of this compound. We propose that this compound functions as a blocker of voltage-gated potassium (Kv) channels, leading to a prolongation of the action potential and enhanced neurotransmitter release. This document outlines the theoretical underpinnings of this hypothesis and provides a comprehensive suite of experimental protocols to rigorously investigate and validate this proposed mechanism. The intended audience for this guide includes researchers in pharmacology, neuroscience, and drug development who are investigating novel channel modulators.
Introduction: The Aminopyridine Class and a Hypothesized Role for this compound
The aminopyridines are a class of compounds characterized by a pyridine ring with one or more amino group substituents.[1] Certain members of this family, notably 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), are established therapeutic agents for neurological disorders.[2] Their clinical efficacy stems from a well-elucidated mechanism: the blockade of voltage-gated potassium channels.[2][3] By inhibiting these channels, aminopyridines delay the repolarization phase of the action potential, leading to a broadened waveform.[4][5] This prolongation increases the open time of voltage-gated calcium channels, enhancing calcium influx into the presynaptic terminal and subsequently boosting neurotransmitter release.[4][6][7] This enhancement of synaptic transmission can restore nerve impulse conduction in demyelinated axons and improve muscle function in certain neuromuscular disorders.[8][9]
This compound shares the fundamental aminopyridine pharmacophore. Based on this structural analogy, we hypothesize that its primary mechanism of action is also the blockade of voltage-gated potassium channels. The addition of two methyl groups at the 4 and 6 positions is expected to modulate the compound's potency, selectivity, and pharmacokinetic properties compared to its simpler counterparts. These methyl groups may influence the binding affinity for the potassium channel pore or alter the compound's ability to cross the blood-brain barrier.
This guide will first detail the proposed signaling pathway and then present a structured experimental plan to systematically test this hypothesis.
Proposed Signaling Pathway
The hypothesized mechanism of action of this compound is centered on its interaction with presynaptic voltage-gated potassium channels. The following diagram illustrates the proposed cascade of events.
Caption: Hypothesized signaling pathway for this compound.
Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is proposed. This workflow begins with in vitro characterization of the compound's interaction with its putative target and progresses to cellular and ex vivo assays to confirm its physiological effects.
Caption: A phased approach to validating the mechanism of action.
Phase 1: In Vitro Target Engagement - Electrophysiological Characterization
Rationale: The foundational experiment is to directly measure the effect of this compound on voltage-gated potassium channels. The patch-clamp technique allows for precise control of the cellular membrane potential and direct measurement of ion channel currents.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Utilize a cell line that stably expresses a specific subtype of voltage-gated potassium channel known to be a target of aminopyridines (e.g., HEK293 cells expressing Kv1.1, Kv1.2, or Kv3.1).
-
Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Compound Stock: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in the external solution to achieve final concentrations ranging from 1 µM to 1 mM.
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from the transfected cells.
-
Hold the membrane potential at -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
Establish a stable baseline recording of the potassium currents in the external solution.
-
Perfuse the cells with increasing concentrations of this compound and record the corresponding potassium currents.
-
Perform a washout step with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step in the absence and presence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.
-
Expected Outcome: this compound will produce a concentration-dependent block of the voltage-gated potassium currents.
| Parameter | Expected Value |
| IC₅₀ | 10 - 500 µM |
| Hill Coefficient | ~1 |
| Reversibility | Reversible upon washout |
Phase 2: Cellular Functional Assays - Neurotransmitter Release
Rationale: If this compound blocks Kv channels, it should enhance depolarization-evoked neurotransmitter release from cultured neurons.
Experimental Protocol: Synaptosomal Neurotransmitter Release Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from rat cortical tissue using standard subcellular fractionation techniques.
-
Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled neurotransmitter, such as [³H]glutamate or [³H]GABA, to allow for its uptake into synaptic vesicles.
-
Stimulation of Release:
-
Aliquot the loaded synaptosomes into a superfusion chamber.
-
Establish a baseline release by perfusing with a physiological buffer.
-
Induce neurotransmitter release by a depolarizing stimulus, typically by switching to a high-potassium buffer (e.g., containing 40 mM KCl).
-
Perform the stimulation in the absence (control) and presence of various concentrations of this compound.
-
-
Quantification of Release: Collect the superfusate fractions and quantify the amount of radiolabeled neurotransmitter released using liquid scintillation counting.
-
Data Analysis: Calculate the stimulus-evoked release as the percentage increase over baseline. Compare the release in the presence of the compound to the control condition.
Expected Outcome: this compound will potentiate the potassium-evoked release of the radiolabeled neurotransmitter in a concentration-dependent manner.
| Compound Concentration | Expected Increase in Release (%) |
| 10 µM | 10 - 30% |
| 100 µM | 50 - 150% |
| 500 µM | >200% |
Phase 3: Ex Vivo Tissue Preparations - Action Potential Recording
Rationale: To confirm that the compound's effects translate to native neural tissue, its impact on the action potential waveform should be directly measured in an ex vivo preparation.
Experimental Protocol: Sharp Microelectrode Recording from Sciatic Nerve
-
Tissue Preparation: Dissect the sciatic nerve from a mouse or rat and place it in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording:
-
Impale a single axon with a sharp glass microelectrode filled with 3 M KCl to record the intracellular membrane potential.
-
Use a stimulating electrode to elicit action potentials.
-
Record baseline action potentials in normal aCSF.
-
Perfuse the preparation with aCSF containing a relevant concentration of this compound (e.g., 100 µM).
-
Record action potentials in the presence of the compound.
-
-
Data Analysis: Measure the duration of the action potential at 50% and 90% of its peak amplitude (APD₅₀ and APD₉₀). Compare these values before and after the application of the compound.
Expected Outcome: this compound will cause a significant prolongation of the action potential duration.
| Parameter | Control | 100 µM this compound |
| APD₅₀ (ms) | ~1.0 | ~1.5 - 2.0 |
| APD₉₀ (ms) | ~2.0 | ~3.0 - 4.0 |
Conclusion
The structural analogy between this compound and clinically utilized aminopyridines provides a robust foundation for the hypothesis that its primary mechanism of action is the blockade of voltage-gated potassium channels. This guide has outlined this proposed mechanism and presented a logical, phased experimental plan to rigorously test this hypothesis. The successful execution of these experiments will not only elucidate the molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent for neurological conditions characterized by impaired synaptic transmission.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myaware.org [myaware.org]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amifampridine - Wikipedia [en.wikipedia.org]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
The Versatile Building Block: A Technical Guide to 4,6-Dimethylpyridin-3-amine for Researchers and Drug Development Professionals
This guide provides an in-depth review of the synthesis, properties, reactivity, and applications of 4,6-Dimethylpyridin-3-amine (DMAPy), a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction: The Significance of the Aminopyridine Scaffold
Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in various fields, including pharmaceuticals and materials science.[1] The introduction of an amino group to the pyridine ring, creating an aminopyridine, significantly influences the molecule's electronic properties and reactivity, making it a key pharmacophore in numerous biologically active compounds. This compound, with its strategic placement of methyl and amino groups, offers a unique combination of nucleophilicity, basicity, and steric hindrance, making it a versatile precursor for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| CAS Number | 1193-71-1 | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| pKa | Estimated to be in the range of 6-7 | General knowledge of aminopyridines |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | General knowledge |
Spectroscopic Characterization
While a publicly available, dedicated spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar structures. These predicted values are invaluable for reaction monitoring and structural confirmation.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-2 (proton on the pyridine ring) |
| ~6.8 | s | 1H | H-5 (proton on the pyridine ring) |
| ~3.6 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ at C-6 |
| ~2.2 | s | 3H | -CH₃ at C-4 |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~150 | C-6 |
| ~145 | C-2 |
| ~140 | C-4 |
| ~130 | C-3 |
| ~120 | C-5 |
| ~24 | -CH₃ at C-6 |
| ~18 | -CH₃ at C-4 |
Synthesis of this compound
The synthesis of this compound is not commonly detailed in a single, dedicated procedure. However, a reliable synthetic route can be constructed based on established methods for the preparation of substituted aminopyridines. The most common approach involves the nitration of a suitable pyridine precursor followed by the reduction of the nitro group.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 4,6-Dimethylpyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4,6-dimethylpyridine to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium carbonate until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dimethyl-3-nitropyridine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 4,6-Dimethyl-3-nitropyridine
-
To a solution of 4,6-dimethyl-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Heat the reaction mixture to reflux (if using Fe/HCl) or stir under a hydrogen atmosphere at room temperature (for catalytic hydrogenation) until the reaction is complete (monitored by TLC).
-
If using Fe/HCl, filter the hot reaction mixture to remove the iron salts and neutralize the filtrate.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the pyridine ring. The amino group is a primary nucleophile, while the pyridine nitrogen is basic and can be protonated or alkylated.
Reactions of the Amino Group
-
N-Acylation and N-Alkylation: The primary amino group readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form the corresponding amides and secondary or tertiary amines.
-
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the amino group into a diazonium salt. This intermediate can then undergo various transformations, including Sandmeyer-type reactions to introduce a range of functional groups.
-
Cyclization Reactions: The amino group, in conjunction with the adjacent pyridine ring, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolopyridines.[3]
Reactions Involving the Pyridine Ring
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the amino and methyl groups can facilitate substitution at the C-2 and C-5 positions.
-
Cross-Coupling Reactions: While less common for the pyridine ring itself without a halide substituent, derivatives of this compound can be functionalized via cross-coupling reactions like the Buchwald-Hartwig amination.[4]
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The aminopyridine scaffold is a well-established feature in the design of kinase inhibitors. Derivatives of this compound have been explored for their potential as inhibitors of various kinases. For instance, related aminopyrimidine structures are key components of successful kinase inhibitor drugs like imatinib.[5]
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-58-3 Name: N,N-dimethylpyridin-4-amine [xixisys.com]
An In-depth Technical Guide to 5-Amino-2,4-lutidine: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2,4-lutidine, a substituted pyridine derivative of growing interest in medicinal chemistry. Also known as 4,6-Dimethylpyridin-3-amine, this compound has emerged as a valuable scaffold in the design of targeted therapeutics. This document details its chemical identity, historical context, synthesis, and physicochemical properties. A significant focus is placed on its contemporary application as a modulator of epigenetic regulatory proteins, specifically as an inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1), highlighting its potential in the development of novel cancer therapies.
Introduction and Chemical Identity
5-Amino-2,4-lutidine, systematically named this compound, is an aromatic amine belonging to the lutidine family, which are dimethyl-substituted derivatives of pyridine. Its chemical structure features a pyridine ring with methyl groups at positions 2 and 4, and an amino group at position 5. This arrangement of substituents imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility.
Table 1: Chemical Identity of 5-Amino-2,4-lutidine
| Identifier | Value |
| Systematic Name | This compound |
| Common Synonyms | 5-Amino-2,4-lutidine, 5-Amino-2,4-dimethylpyridine |
| CAS Number | 1193-71-1[1][2] |
| Molecular Formula | C₇H₁₀N₂[1][2] |
| Molecular Weight | 122.17 g/mol [1] |
| Appearance | Off-White Crystals |
Discovery and Historical Context
The precise historical account of the first synthesis of 5-Amino-2,4-lutidine is not extensively documented in seminal publications. However, its emergence is rooted in the broader history of pyridine chemistry. The pyridine ring, first isolated from bone oil in 1846, has become a cornerstone in medicinal chemistry, with over 7000 bioactive compounds containing this moiety.[3] The development of synthetic methodologies for substituted pyridines, such as the Hantzsch pyridine synthesis, paved the way for the creation of a vast array of derivatives, including the aminopyridines.
The deliberate synthesis and investigation of specific aminopyridine isomers like 5-Amino-2,4-lutidine likely arose from structure-activity relationship (SAR) studies within various drug discovery programs. The aminopyridine scaffold is a well-established pharmacophore, and subtle changes in the substitution pattern on the pyridine ring can lead to significant differences in biological activity. The interest in compounds like 5-Amino-2,4-lutidine has been particularly invigorated by recent discoveries in epigenetics and the pursuit of small molecule inhibitors for novel therapeutic targets.
Synthesis and Characterization
The synthesis of 5-Amino-2,4-lutidine can be achieved through a multi-step process, typically involving the construction of the substituted pyridine ring followed by the introduction or modification of the amino group. A common and effective strategy involves the nitration of a lutidine precursor followed by the reduction of the nitro group to an amine.
Synthetic Workflow
A plausible and widely utilized synthetic route to 5-Amino-2,4-lutidine begins with the commercially available 2,4-lutidine. The process involves two key transformations: nitration and reduction.
Caption: Synthetic workflow for 5-Amino-2,4-lutidine.
Experimental Protocol: Synthesis via Reduction of a Nitro Precursor
This protocol describes a representative method for the synthesis of 5-Amino-2,4-lutidine starting from the corresponding nitro-substituted pyridine.
Step 1: Nitration of 2,4-Lutidine
-
To a stirred mixture of concentrated sulfuric acid, add 2,4-lutidine dropwise while maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 20 °C.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-Nitro-4,6-dimethylpyridine.
Step 2: Reduction of 3-Nitro-4,6-dimethylpyridine
-
In a round-bottom flask, suspend 3-Nitro-4,6-dimethylpyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common methods include:
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter to remove the metal catalyst or unreacted iron.
-
Neutralize the filtrate with a base to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 5-Amino-2,4-lutidine.
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of 5-Amino-2,4-lutidine
| Property | Value | Reference |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | |
| pKa | Not specified |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5-Amino-2,4-lutidine would be expected to show distinct signals for the aromatic protons and the methyl and amino group protons. The aromatic protons will appear as singlets or doublets in the aromatic region (typically 6.0-8.5 ppm). The two methyl groups will each give a singlet in the aliphatic region (around 2.0-2.5 ppm). The amino group protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 100-160 ppm, while the methyl carbons will appear at higher field (lower ppm values).
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.[5][6] The C-N stretching of the aromatic amine will be observed around 1250-1335 cm⁻¹.[5] Bending vibrations for the N-H group are expected around 1580-1650 cm⁻¹.[5]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 122.17). Fragmentation patterns would be consistent with the loss of methyl groups and other fragments from the pyridine ring. The PubChem database indicates a GC-MS spectrum is available.[1]
Application in Drug Development: A UHRF1 Inhibitor
A significant and promising application of 5-Amino-2,4-lutidine in drug development is its role as an inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) . UHRF1 is a key epigenetic regulator that is often overexpressed in various cancers and plays a crucial role in maintaining DNA methylation patterns.[7]
Mechanism of Action
UHRF1 acts as a molecular hub that coordinates DNA methylation and histone modifications, leading to the silencing of tumor suppressor genes. One of its key functions is to recruit DNA methyltransferase 1 (DNMT1) to newly replicated DNA to ensure the faithful inheritance of DNA methylation patterns.[8][9]
5-Amino-2,4-lutidine has been identified as a ligand that targets the Tandem Tudor Domain (TTD) of UHRF1.[7] Specifically, it binds to an arginine-binding cavity within the TTD. This binding event disrupts the interaction between UHRF1 and DNA Ligase 1 (LIG1), which is important for the proper function of UHRF1 in DNA methylation maintenance.[7] By inhibiting this interaction, 5-Amino-2,4-lutidine can interfere with the epigenetic machinery that cancer cells rely on for their survival and proliferation.
Caption: Mechanism of UHRF1 inhibition by 5-Amino-2,4-lutidine.
Therapeutic Potential in Oncology
The overexpression of UHRF1 is a hallmark of many cancers and is associated with poor prognosis. By inhibiting UHRF1, 5-Amino-2,4-lutidine and its derivatives represent a promising therapeutic strategy for a variety of cancers. The disruption of DNA methylation maintenance can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.
The development of small molecule inhibitors targeting UHRF1 is an active area of research, and 5-Amino-2,4-lutidine serves as a valuable chemical scaffold for the design of more potent and selective inhibitors.[10][11]
Conclusion
5-Amino-2,4-lutidine is a substituted pyridine with significant potential in the field of drug discovery. While its early history is not well-defined, its modern application as a UHRF1 inhibitor has brought it to the forefront of epigenetic drug development. Its synthesis is achievable through established chemical transformations, and its structure provides a key starting point for the development of targeted cancer therapeutics. As our understanding of the epigenetic landscape of cancer deepens, the importance of chemical probes and lead compounds like 5-Amino-2,4-lutidine will undoubtedly continue to grow.
References
- 1. This compound | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1193-71-1 [matrix-fine-chemicals.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The UHRF1 Protein Stimulates the Activity and Specificity of the Maintenance DNA Methyltransferase DNMT1 by an Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disrupting the epigenetic alliance: structural insights and therapeutic strategies targeting DNMT1-UHRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Mechanism of Small Molecule Inhibitors Selective for the Chromatin-Binding Domains of Oncogenic UHRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA hypomethylation promotes UHRF1-and SUV39H1/H2-dependent crosstalk between H3K18ub and H3K9me3 to reinforce heterochromatin states - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Strategies for 4,6-Dimethylpyridin-3-amine: An Application Guide for Chemical Researchers
Abstract
4,6-Dimethylpyridin-3-amine is a valuable substituted pyridine building block in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active agents, making efficient and scalable synthetic access a topic of considerable interest for drug development professionals. This comprehensive technical guide details two distinct and viable synthetic routes for the preparation of this compound. The first route employs a classical approach involving the direct nitration of commercially available 2,6-lutidine followed by reduction. The second, more complex route, builds the target molecule through a multi-step sequence involving a 4-chloro-substituted pyridine intermediate, offering alternative strategic advantages. This document provides in-depth, step-by-step protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal pathway based on laboratory capabilities, scale, and safety considerations.
Introduction: The Significance of Substituted Aminopyridines
Substituted aminopyridines are privileged scaffolds in modern drug discovery. The pyridine ring serves as a bioisostere for phenyl groups but offers improved solubility and metabolic stability, while the amino substituent provides a crucial handle for further functionalization and interaction with biological targets. This compound, in particular, offers a specific substitution pattern that can be exploited to fine-tune the steric and electronic properties of lead compounds. This guide is designed to provide researchers with the practical knowledge to synthesize this key intermediate with confidence.
Route 1: The Classical Pathway - Direct Nitration and Reduction
This two-step approach is the most direct on paper, starting from the inexpensive and readily available 2,6-lutidine (2,6-dimethylpyridine). The core strategy involves the electrophilic nitration of the pyridine ring, followed by the chemical reduction of the resulting nitro group to the desired amine.
Logical Workflow: Route 1
Caption: Workflow for the synthesis of this compound via nitration.
Part 1.1: Electrophilic Nitration of 2,6-Lutidine
Mechanistic Rationale: The direct nitration of pyridine is notoriously challenging. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making electrophilic substitution even more difficult than that of nitrobenzene.[1]
However, the presence of two activating methyl groups in 2,6-lutidine partially counteracts this deactivation. The nitration is expected to occur at the 3- or 5-position (meta to the nitrogen), which are the least deactivated positions.
Protocol: Synthesis of 4,6-Dimethyl-3-nitropyridine
Materials:
-
2,6-Lutidine (2,6-dimethylpyridine)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 50 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add 2,6-lutidine (e.g., 0.2 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 0.22 mol) to an equal volume of cold, concentrated sulfuric acid.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the 2,6-lutidine solution. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25-30 °C) for several hours (e.g., 4-6 h). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Neutralization: Cautiously neutralize the acidic solution by adding a saturated solution of sodium carbonate or a cold solution of sodium hydroxide until the pH is approximately 8-9. This step must be performed slowly and with efficient cooling as it is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2,6-dimethyl-3-nitropyridine, can be purified by column chromatography or recrystallization.[2]
Safety Note: The reaction of concentrated acids is extremely exothermic and corrosive. The nitration of organic compounds can be hazardous and may lead to runaway reactions if not properly controlled. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Have a base bath ready for quenching.
Part 1.2: Reduction of 4,6-Dimethyl-3-nitropyridine
Mechanistic Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, with one of the most reliable and classic being the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to intermediates like nitroso and hydroxylamino species, which are ultimately reduced to the amine.
Protocol: Synthesis of this compound
Materials:
-
4,6-Dimethyl-3-nitropyridine
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dimethyl-3-nitropyridine (e.g., 0.1 mol) in ethanol or concentrated HCl.
-
Reagent Addition: Add tin(II) chloride dihydrate (e.g., 0.3-0.4 mol) to the solution. If using an alcohol solvent, add concentrated HCl (e.g., 50 mL) portion-wise. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cooling and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a concentrated solution of NaOH until the white precipitate of tin salts redissolves and the solution is strongly basic (pH > 12).
-
Extraction: Transfer the basic mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 75 mL).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Route 2: The Halogen-Intermediate Pathway
This alternative route avoids the potentially low-yielding direct nitration of 2,6-lutidine. It proceeds through a 4-chloro substituted intermediate, which offers different purification and handling characteristics. The key steps are the formation of a pyridone, nitration, chlorination, nitro reduction, and a final dehalogenation step.
Logical Workflow: Route 2
Caption: Multi-step synthesis of this compound via a chloro-intermediate.
Part 2.1: Synthesis and Chlorination of 2,6-Dimethyl-3-nitro-4-pyridone
Rationale: This sequence begins with the nitration of 2,6-dimethyl-4-pyridone. The pyridone tautomer is more reactive towards electrophilic substitution than pyridine itself. The subsequent chlorination of the 4-hydroxy group using an agent like phosphorus oxychloride (POCl₃) is a standard method to introduce a halogen that can be removed later.[4]
Protocol: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine
Materials:
-
2,6-Dimethyl-3-nitro-4-pyridone
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask equipped for reflux and protected from moisture, combine 2,6-dimethyl-3-nitro-4-pyridone (e.g., 0.1 mol) and phosphorus oxychloride (e.g., 5-10 equivalents).
-
Heating: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours.
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Workup: Dissolve the residue in dichloromethane and pour it onto ice. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-chloro-2,6-dimethyl-3-nitropyridine.[4] Purify as needed by chromatography or recrystallization.
Safety Note: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be carried out in a high-efficiency fume hood with appropriate PPE.
Part 2.2: Reduction and Dehalogenation
Rationale: The nitro group of the chlorinated intermediate is reduced first. A reducing agent compatible with the aryl chloride, such as iron in acetic acid or SnCl₂, is chosen. The final, critical step is the reductive dehalogenation of the 4-chloro substituent. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this transformation.[5] A base, such as triethylamine or sodium acetate, is often added to neutralize the HCl formed during the reaction, which can poison the catalyst.
Protocol: Synthesis of this compound from the Chloro-intermediate
Materials:
-
4-Chloro-2,6-dimethyl-3-nitropyridine
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen (H₂) gas source or a transfer hydrogenation agent (e.g., ammonium formate)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Nitro Reduction:
-
Suspend 4-chloro-2,6-dimethyl-3-nitropyridine (e.g., 0.05 mol) in a mixture of glacial acetic acid and water.
-
Add iron powder (e.g., 3-4 equivalents) portion-wise while stirring. The reaction is exothermic.
-
Heat the mixture (e.g., to 80 °C) for 1-2 hours until the reaction is complete (TLC).
-
Cool the mixture, filter through Celite® to remove iron salts, and neutralize the filtrate with a strong base (e.g., NaOH).
-
Extract the product, 3-amino-4-chloro-2,6-dimethylpyridine, with a suitable organic solvent, dry, and concentrate.
-
-
Reductive Dehalogenation:
-
Dissolve the crude 3-amino-4-chloro-2,6-dimethylpyridine (e.g., 0.04 mol) in methanol or ethanol in a hydrogenation vessel.
-
Add a base such as triethylamine or sodium acetate (e.g., 1.2 equivalents).
-
Carefully add 10% Pd/C catalyst (e.g., 5-10 mol% Pd).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi or 3-4 bar) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-16 hours).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify by vacuum distillation or recrystallization.
-
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct Nitration & Reduction | Route 2: Halogen-Intermediate Pathway |
| Number of Steps | 2 | 4-5 (depending on pyridone synthesis) |
| Starting Materials | 2,6-Lutidine (inexpensive, common) | Dehydroacetic acid or similar (less common), POCl₃ |
| Overall Yield | Potentially lower due to difficult nitration | Generally higher and more reliable |
| Scalability | Challenging due to exothermic and potentially hazardous nitration step | More amenable to scale-up with well-defined intermediates |
| Purification | May be difficult to separate constitutional isomers from nitration | Intermediates are often crystalline and easier to purify |
| Key Challenges | Low regioselectivity and harsh conditions for nitration | Longer route, use of highly corrosive POCl₃ |
| Safety/Hazards | Use of fuming nitric/sulfuric acid | Use of POCl₃, handling of pyrophoric Pd/C catalyst |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1 is attractive for its directness and use of a cheap starting material, making it suitable for exploratory, small-scale synthesis where isomeric separation is feasible. However, the challenges associated with controlling the regioselectivity and safety of the nitration step may limit its industrial applicability.
Route 2 , while longer, provides a more controlled and often higher-yielding synthesis. The ability to isolate and purify crystalline intermediates at each stage makes it a more robust and scalable process, which is highly desirable in a drug development setting. The choice between these routes will ultimately depend on the specific needs, resources, and scale of the research objective.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Synthesis of 4,6-Dimethylpyridin-3-amine Derivatives
Introduction: The Strategic Importance of Substituted Pyridin-3-amines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its presence in numerous natural products and FDA-approved pharmaceuticals.[1] Among the vast landscape of pyridine derivatives, the 4,6-dimethylpyridin-3-amine core represents a particularly valuable building block. The specific arrangement of the amino and methyl groups on the pyridine ring imparts a unique combination of steric and electronic properties, making it a sought-after intermediate for the synthesis of complex molecular architectures with diverse biological activities.[2] Derivatives of this scaffold have shown significant promise as kinase inhibitors, modulators of nicotinic acetylcholine receptors, and as agents in the development of therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[3][4][5]
This technical guide provides a comprehensive protocol for the synthesis of this compound, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into a reliable and scalable two-step synthetic strategy, offering detailed experimental procedures, mechanistic insights, and critical safety considerations.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step sequence involving the nitration of a suitable lutidine precursor followed by the reduction of the resulting nitro-intermediate. This approach offers a reliable and scalable route to the desired product.
Step 1: Nitration of 2,4-Lutidine to Yield 2,4-Dimethyl-5-nitropyridine
The initial step involves the regioselective nitration of 2,4-lutidine (2,4-dimethylpyridine). The directing effects of the two methyl groups and the pyridine nitrogen atom favor the introduction of the nitro group at the C5 position.
Step 2: Reduction of 2,4-Dimethyl-5-nitropyridine to this compound
The subsequent reduction of the nitro group to a primary amine is a critical transformation. Several methods are available for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common and efficient.[6][7] We will detail two robust protocols for this step, allowing for flexibility based on available laboratory equipment and substrate compatibility.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and to perform a thorough risk assessment. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 2,4-Dimethyl-5-nitropyridine
This protocol is adapted from established procedures for the nitration of substituted pyridines.
Materials:
-
2,4-Lutidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2,4-lutidine (1.0 eq) to the cold sulfuric acid with vigorous stirring. The addition is exothermic, so maintain the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is highly exothermic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,4-dimethyl-5-nitropyridine. The product can be further purified by column chromatography on silica gel if necessary.[8]
Protocol 2: Reduction of 2,4-Dimethyl-5-nitropyridine to this compound
Two effective methods for the reduction of the nitro group are presented below.
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[6][9] Extreme caution must be exercised when working with hydrogen gas and pyrophoric catalysts like Pd/C. [10][11][12][13][14]
Materials:
-
2,4-Dimethyl-5-nitropyridine
-
10% Palladium on Carbon (Pd/C) (preferably 50% wet with water for safety)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas supply
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Celite® or other filter aid
Procedure:
-
Dissolve 2,4-dimethyl-5-nitropyridine (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Dry Pd/C is pyrophoric and can ignite in the presence of flammable solvents.[13]
-
Seal the reaction vessel and purge the system several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi) or use a hydrogen balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing hydrogen uptake.
-
Once the reaction is complete (typically 2-12 hours), carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying.[10] It should be kept wet and disposed of properly.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be purified by crystallization or column chromatography if necessary.
This classical method is a robust and often preferred alternative to catalytic hydrogenation, especially when other reducible functional groups are present.[6][15][16]
Materials:
-
2,4-Dimethyl-5-nitropyridine
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethyl-5-nitropyridine (1.0 eq), ethanol, and water.
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add glacial acetic acid (a catalytic amount to 1.0 eq) dropwise to the refluxing mixture.
-
Continue heating at reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.
-
Basify the remaining aqueous solution to a pH > 10 with a concentrated NaOH or K₂CO₃ solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Quantitative Data Summary
| Entry | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Lutidine | 2,4-Dimethyl-5-nitropyridine | H₂SO₄, HNO₃ | - | 90-100 | 2-4 | 70-85 |
| 2 | 2,4-Dimethyl-5-nitropyridine | This compound | 10% Pd/C, H₂ | EtOH/MeOH | RT | 2-12 | >90 |
| 3 | 2,4-Dimethyl-5-nitropyridine | This compound | Fe, AcOH | EtOH/H₂O | 80-90 | 2-6 | 80-95 |
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors for oncology. The amino group serves as a key hydrogen bond donor, while the methyl groups can provide beneficial steric interactions and improve metabolic stability.
-
Kinase Inhibitors: Derivatives of this compound have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[3] The core structure often serves as a hinge-binding motif, a critical interaction for kinase inhibition.
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: The pyrimidine derivatives of aminopyridines are being explored as inhibitors of PI3K, a key enzyme in a signaling pathway that is often deregulated in cancer.[17]
-
FLT3-ITD Inhibitors: Imidazo[1,2-a]pyridine derivatives, which can be synthesized from aminopyridines, have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD), a common mutation in acute myeloid leukemia (AML).[18]
The versatility of the this compound core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties, making it an invaluable tool for the modern drug hunter.
Safety and Handling
-
Nitropyridines: Nitropyridine derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[19]
-
Aminopyridines: Aminopyridines are toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[20][21][22] Always handle in a fume hood with appropriate PPE.
-
Catalytic Hydrogenation: The use of hydrogen gas and pyrophoric catalysts presents significant fire and explosion hazards.[10][11][12] Ensure proper grounding of equipment, use inert atmospheres for catalyst handling, and never leave a hydrogenation reaction unattended.[10][13] The workup procedure should include quenching the catalyst safely.
Conclusion
This application note provides a detailed and reliable synthetic protocol for the preparation of this compound, a key building block in contemporary drug discovery. By following the outlined procedures and adhering to the stringent safety precautions, researchers can efficiently synthesize this valuable intermediate for the development of novel therapeutics. The strategic importance of this scaffold, particularly in the design of kinase inhibitors, underscores its continued relevance in the field of medicinal chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. N,6-Dimethylpyridin-3-amine | High-Purity Reagent [benchchem.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. 2,4-Dimethyl-5-nitropyridine | 1074-99-3 | FD06844 [biosynth.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. njhjchem.com [njhjchem.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. sarponggroup.com [sarponggroup.com]
- 15. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 16. srict.in [srict.in]
- 17. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 18. escholarship.org [escholarship.org]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. fishersci.com [fishersci.com]
- 21. geneseo.edu [geneseo.edu]
- 22. alkalimetals.com [alkalimetals.com]
The Versatile Scaffold: Harnessing 4,6-Dimethylpyridin-3-amine in Synthetic Chemistry
Introduction: Unveiling a Privileged Building Block
In the landscape of medicinal chemistry and materials science, the pyridine scaffold holds a privileged status, forming the core of numerous FDA-approved drugs and functional materials.[1][2] Among the vast array of functionalized pyridines, 4,6-Dimethylpyridin-3-amine emerges as a particularly versatile and valuable building block. Its unique arrangement of a nucleophilic amino group ortho to a methyl group, and para to another, on an electron-rich pyridine ring, imparts a distinct reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its key applications, providing not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," researchers can unlock the full potential of this powerful synthetic intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and optimization. This compound, with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol , is a solid at room temperature.[3][4]
| Property | Value | Source |
| Molecular Formula | C7H10N2 | --INVALID-LINK--[3][4] |
| Molecular Weight | 122.17 g/mol | --INVALID-LINK--[3][4] |
| CAS Number | 1193-71-1 | --INVALID-LINK--[3] |
| Appearance | Solid | - |
| pKa | (Predicted) | - |
| Solubility | Soluble in common organic solvents | - |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic protons on the pyridine ring, and the protons of the primary amine.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts for the seven carbon atoms in the molecule, providing information about their electronic environment.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Application I: Synthesis of Pyrido[2,3-d]pyrimidines – Core Scaffolds of Kinase Inhibitors
One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This scaffold is the core of numerous kinase inhibitors, including the groundbreaking CDK4/6 inhibitor, Palbociclib.[5][6][7] The strategic placement of the amino group on the pyridine ring allows for the construction of the pyrimidine ring through condensation reactions.
Mechanistic Rationale: The Gould-Jacobs Reaction
The synthesis of the pyrido[2,3-d]pyrimidine core from 3-aminopyridines often follows a pathway analogous to the Gould-Jacobs reaction. This reaction involves the condensation of an aniline (in this case, this compound) with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form a 4-hydroxyquinoline (or in this case, a 4-hydroxypyrido[2,3-d]pyrimidine), which can then be further functionalized. The electron-donating methyl groups on the pyridine ring of this compound increase the nucleophilicity of the 3-amino group, facilitating the initial condensation step.
A more direct and convergent approach involves a one-pot, three-component reaction. This strategy offers significant advantages in terms of efficiency and atom economy.
Experimental Protocol: One-Pot Synthesis of a Dihydropyrido[2,3-d]pyrimidin-7(8H)-one Derivative
This protocol describes a general procedure for the synthesis of a 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivative, a key intermediate for various kinase inhibitors.[8][9]
Diagram: Synthetic Workflow for Pyrido[2,3-d]pyrimidine Synthesis
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Advances in 4,6‐dimethyl-3-amino-3H-pyrazolo[3,4-b] pyridine-based and their annulated systems | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 4,6-Dimethylpyridin-3-amine Scaffold in Modern Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge in successful drug discovery campaigns. These "privileged structures" serve as versatile templates that can be decorated to achieve potent and selective modulation of various biological targets.[1] The 4,6-dimethylpyridin-3-amine core, also known as 3-amino-4,6-lutidine, represents one such scaffold. While simple in structure, its inherent features—a basic nitrogen atom within an aromatic ring, a nucleophilic amino group for synthetic elaboration, and two methyl groups that impart specific steric and electronic properties—make it an exceptionally valuable starting point for library synthesis, particularly in the realm of kinase inhibitors.[2]
The pyridine ring is a cornerstone of numerous FDA-approved drugs, prized for its ability to improve aqueous solubility and engage in hydrogen bonding as a bioisostere for a phenyl ring.[3] The specific 4,6-dimethyl substitution pattern offers distinct advantages:
-
Modulation of Basicity: The electron-donating methyl groups increase the pKa of the pyridine nitrogen, influencing the compound's overall physicochemical properties and potential off-target profiles (e.g., hERG inhibition).
-
Steric Guidance: The methyl groups can direct the conformation of larger substituents, helping to orient them into specific binding pockets of a target protein. This can enhance selectivity and potency.
-
Metabolic Blocking: The methyl groups can serve as metabolic "bumpers," preventing undesirable oxidative metabolism at the 4- and 6-positions of the pyridine ring.
This guide provides an in-depth look at the applications of the this compound scaffold, focusing on its role in the development of targeted cancer therapeutics. We will cover key synthetic transformations and provide detailed case studies with protocols for its application in kinase inhibitor discovery programs.
PART 1: SYNTHETIC UTILITY & CORE PROTOCOLS
The primary synthetic value of this compound lies in the reactivity of the exocyclic 3-amino group. This group serves as a versatile handle for introducing a wide array of substituents via N-acylation, N-sulfonylation, and transition metal-catalyzed cross-coupling reactions.
Key Synthetic Transformations Workflow
The following diagram illustrates the central role of this compound as a launchpad for creating diverse chemical libraries.
Caption: Synthetic pathways originating from the this compound scaffold.
Protocol 1: General Procedure for N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of this compound with an electron-deficient heteroaryl chloride, a key step in the synthesis of many kinase inhibitors where the resulting aminopyrimidine or aminopyridine moiety serves as a "hinge-binder."
Objective: To synthesize N-(4,6-dimethylpyridin-3-yl)-6-methyl-2-phenylpyrimidin-4-amine.
Rationale: The SNAr reaction is a cornerstone of kinase inhibitor synthesis. Here, the 3-amino group of our scaffold acts as the nucleophile, displacing a leaving group (e.g., a chloride) on an electron-deficient pyrimidine ring. The reaction is typically promoted by acid catalysis, which activates the pyrimidine ring toward nucleophilic attack.
Materials:
-
This compound (1.0 eq)
-
4-Chloro-6-methyl-2-phenylpyrimidine (1.0 eq)
-
Isopropanol (IPA) or 1,4-Dioxane
-
Concentrated Hydrochloric Acid (HCl, catalytic)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.22 g, 10 mmol, 1.0 eq) and 4-chloro-6-methyl-2-phenylpyrimidine (2.19 g, 10 mmol, 1.0 eq).
-
Add isopropanol (50 mL) to the flask.
-
Add 2-3 drops of concentrated HCl as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Slowly add saturated NaHCO₃ solution to neutralize the HCl and quench the reaction until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.
Scientist's Notes:
-
The choice of solvent can be critical. While IPA is common, solvents like n-butanol or 1,4-dioxane can be used for less reactive coupling partners requiring higher temperatures.
-
Acid catalysis is essential. Without it, the reaction is often sluggish. The acid protonates the pyrimidine ring, making it more electrophilic.
-
This SNAr approach is generally preferred over palladium-catalyzed methods like the Buchwald-Hartwig amination for this specific transformation due to its operational simplicity and avoidance of expensive and toxic heavy metal catalysts.[1][4]
PART 2: CASE STUDIES IN DRUG DISCOVERY
The true power of the this compound scaffold is demonstrated in its application to specific drug discovery programs. Below are two case studies focused on oncology.
Case Study A: FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Biological Rationale: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[5] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML patients and are associated with a poor prognosis.[6] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth through downstream pathways like RAS/MAPK and PI3K/AKT.[2][7] Therefore, potent and selective inhibitors of FLT3 are a key therapeutic strategy.
FLT3 Signaling Pathway Diagram:
Caption: Simplified FLT3 signaling cascade leading to cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights: In the development of FLT3 inhibitors, the this compound scaffold (or its bioisosteres) is often used to build a core that can be further functionalized. A key example involves derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine, where the core structure is analogous to our topic scaffold.[8][9]
| Compound ID | R Group (on 4-aminophenyl) | FLT3 IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) | Reference |
| C14 | Acrylamide | 256 | 325 | [8][9] |
| F15 | Acrylamide (phenyl variant) | 123 | 91 | [8] |
| 45 | Complex urea moiety | (Potent) | 103 | [10] |
Data synthesized from cited literature. Values indicate potent inhibition of both the isolated enzyme and the FLT3-dependent AML cell line.
The SAR data reveals that attaching a Michael acceptor, such as an acrylamide group, to the scaffold via an aminophenyl linker leads to potent covalent irreversible inhibitors.[9] This strategy targets a non-catalytic cysteine residue near the ATP-binding site, providing high potency and prolonged duration of action.
Case Study B: FGFR4 Inhibitors for Hepatocellular Carcinoma (HCC)
Biological Rationale: Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase whose signaling is primarily driven by the ligand FGF19.[3] Amplification of the FGF19 gene and subsequent overexpression leads to aberrant activation of the FGFR4 signaling pathway in a subset of HCC patients.[11] This drives tumor growth through the same downstream effectors as FLT3, namely the RAS-MAPK and PI3K-AKT pathways.[12][13] Consequently, selective FGFR4 inhibitors are a promising targeted therapy for this patient population.
FGFR4 Signaling Pathway Diagram:
Caption: The FGF19-FGFR4 signaling axis in cancer.
Protocol 2: Synthesis of a Key Aminopyrimidine Intermediate for FGFR4 Inhibitors
This protocol is adapted from methodologies used to create selective FGFR4 inhibitors and demonstrates the utility of aminopyridine/aminopyrimidine building blocks.[11][14][15]
Objective: To synthesize N-(3,5-dichlorophenyl)-6-methyl-N'-(4,5,6-trimethylpyridin-3-yl)pyrimidine-2,4-diamine, a core structure for potent FGFR4 inhibitors.
Rationale: This synthesis employs a sequential SNAr strategy. First, 2,4-dichloro-6-methylpyrimidine is reacted with 3,5-dichloroaniline. The greater reactivity of the 4-position chloride allows for selective initial substitution. The second, more challenging SNAr at the 2-position requires a stronger nucleophile, our aminopyridine scaffold, and more forcing conditions. The trimethylpyridine core in this example (a close analog to our title compound) provides excellent steric and electronic properties for selective FGFR4 binding.
Materials:
-
2,4-Dichloro-6-methylpyrimidine (1.0 eq)
-
3,5-Dichloroaniline (1.0 eq)
-
3-Amino-4,5,6-trimethylpyridine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine, Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, heating mantle, magnetic stirrer
Procedure:
-
Step 1: Synthesis of 2-chloro-N-(3,5-dichlorophenyl)-6-methylpyrimidin-4-amine.
-
In a flask, dissolve 2,4-dichloro-6-methylpyrimidine (1.63 g, 10 mmol, 1.0 eq) and 3,5-dichloroaniline (1.62 g, 10 mmol, 1.0 eq) in ethanol (50 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, and collect the resulting precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the intermediate.
-
-
Step 2: Synthesis of the final product.
-
To a solution of the intermediate from Step 1 (e.g., 2.89 g, 10 mmol, 1.0 eq) in NMP (40 mL), add 3-amino-4,5,6-trimethylpyridine (1.65 g, 11 mmol, 1.1 eq) and DIPEA (4.4 mL, 25 mmol, 2.5 eq).
-
Heat the reaction mixture to 140°C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up: Cool the mixture to room temperature and pour it into ice water (200 mL).
-
Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography (silica gel, eluting with a hexane/EtOAc gradient) to yield the final product.
Scientist's Notes:
-
The use of a high-boiling polar aprotic solvent like NMP and a non-nucleophilic base like DIPEA is crucial for driving the second, less favorable SNAr reaction to completion.
-
The slight excess of the aminopyridine ensures the complete consumption of the valuable intermediate from the first step.
-
The selectivity of FGFR4 inhibitors like compound 6O (IC₅₀ = 75.3 nM for FGFR4 vs. >30,000 nM for FGFR1-3) highlights how subtle changes on the aminopyridine scaffold can drastically improve the selectivity profile, a key goal in modern drug design.[11]
Conclusion and Future Outlook
The this compound scaffold and its close analogs are powerful tools in the medicinal chemist's arsenal. Their synthetic tractability, combined with favorable physicochemical properties, has established them as privileged structures, particularly for the development of kinase inhibitors. The case studies on FLT3 and FGFR4 demonstrate how this core can be elaborated into highly potent and selective clinical candidates for targeted cancer therapy.
Future applications will likely expand beyond oncology. The inherent properties of the substituted pyridine ring make it an attractive scaffold for targets in neurodegenerative diseases, inflammation, and infectious diseases.[16] As our understanding of structure-based drug design deepens, the rational application of well-understood scaffolds like this compound will continue to accelerate the discovery of next-generation therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fibroblast growth factor receptor 4 signalling pathway in cancer [pfocr.wikipathways.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4,6-Dimethylpyridin-3-amine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a central focus of modern drug discovery. Within the vast chemical space of potential inhibitors, nitrogen-containing heterocycles, particularly the pyridine and pyrimidine scaffolds, have emerged as "privileged structures." Their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes them ideal starting points for the design of potent and selective inhibitors.
This guide focuses on the synthetic utility of a specific, highly functionalized building block: 4,6-Dimethylpyridin-3-amine . The strategic placement of the amino group at the 3-position, flanked by methyl groups at positions 4 and 6, offers a unique combination of electronic and steric properties. These features can be exploited to fine-tune the selectivity and pharmacokinetic profile of the resulting kinase inhibitors. We will explore the causality behind the synthetic choices involving this reagent and provide detailed, field-proven protocols for its application in the synthesis of a representative kinase inhibitor.
The Rationale for Employing this compound
The selection of this compound as a foundational scaffold in a kinase inhibitor discovery program is underpinned by several key medicinal chemistry principles:
-
Vectorial Control of Substitution: The 3-amino group serves as a primary nucleophile, directing the initial coupling to a core heterocyclic system (e.g., a pyrimidine). The methyl groups at the 4- and 6-positions then act as steric and electronic modulators for subsequent functionalization, influencing the molecule's interaction with the solvent front and deeper regions of the ATP-binding pocket.
-
Modulation of Physicochemical Properties: The methyl groups increase the lipophilicity of the scaffold, which can enhance cell permeability and oral bioavailability. They also influence the pKa of the pyridine nitrogen, which can be critical for achieving desired solubility and off-target profiles.
-
Enhanced Selectivity: The steric bulk of the dimethyl-substituted pyridine can introduce a level of conformational constraint that disfavors binding to off-target kinases, thereby improving the selectivity profile of the final inhibitor. This is particularly relevant in targeting kinases with unique structural features in their active sites, such as certain isoforms of the Fibroblast Growth Factor Receptor (FGFR) family.
A prime example of a structurally related compound in a clinically relevant inhibitor is the use of 2-amino-4,6-dimethylpyrimidin-5-ol in the synthesis of selective FGFR4 inhibitors.[1] This underscores the value of the dimethyl-substituted heterocyclic core in achieving kinase selectivity.
Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
A robust and versatile synthetic strategy is paramount in any drug discovery campaign. For the application of this compound, a modular approach is often employed, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The cornerstone of this strategy is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3]
The general workflow can be conceptualized as follows:
This modular approach allows for diversification at two key points: the initial aminopyridine building block and the partner for the second coupling reaction. This enables a thorough exploration of the chemical space around the core scaffold.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative kinase inhibitor, N-(4-(1H-pyrazol-4-yl)pyrimidin-2-yl)-4,6-dimethylpyridin-3-amine , based on established methodologies for analogous compounds.
Protocol 1: Synthesis of Intermediate 1 - N-(4-chloropyrimidin-2-yl)-4,6-dimethylpyridin-3-amine
This initial step involves the regioselective Buchwald-Hartwig amination of 2,4-dichloropyrimidine with this compound. The reaction is directed to the more reactive C2 position of the pyrimidine.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 122.17 | 10.0 | 1.0 |
| 2,4-Dichloropyrimidine | 148.98 | 11.0 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 | 0.01 |
| Xantphos | 578.68 | 0.3 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 50 mL | - |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.22 g, 10.0 mmol), 2,4-dichloropyrimidine (1.64 g, 11.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and cesium carbonate (6.52 g, 20.0 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford N-(4-chloropyrimidin-2-yl)-4,6-dimethylpyridin-3-amine as a solid.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions involving electron-deficient heteroaryl chlorides.[4][5]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is well-tolerated by many functional groups and effectively facilitates the deprotonation of the amine in the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for Buchwald-Hartwig reactions, ensuring the reaction can be heated to the required temperature for efficient catalysis.
Protocol 2: Synthesis of the Final Kinase Inhibitor - N-(4-(1H-pyrazol-4-yl)pyrimidin-2-yl)-4,6-dimethylpyridin-3-amine
This second step involves a Suzuki coupling reaction to introduce the pyrazole moiety at the C4 position of the pyrimidine ring.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| N-(4-chloropyrimidin-2-yl)-4,6-dimethylpyridin-3-amine | 234.69 | 5.0 | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 194.06 | 6.0 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.25 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 15.0 | 3.0 |
| 1,4-Dioxane | - | 30 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add N-(4-chloropyrimidin-2-yl)-4,6-dimethylpyridin-3-amine (1.17 g, 5.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.16 g, 6.0 mmol), and Pd(dppf)Cl₂ (183 mg, 0.25 mmol).
-
Add 1,4-dioxane (30 mL) and a solution of sodium carbonate (1.59 g, 15.0 mmol) in water (10 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of 50-100% ethyl acetate in hexanes, followed by 5% methanol in dichloromethane) to yield the final product, N-(4-(1H-pyrazol-4-yl)pyrimidin-2-yl)-4,6-dimethylpyridin-3-amine .
Self-Validating System:
Each step of this protocol includes a purification and characterization phase. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. This ensures the integrity of the synthetic route and the quality of the final compound for biological evaluation.
Visualization of the Synthetic Pathway
Conclusion and Future Perspectives
This compound represents a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the modulation of key physicochemical and pharmacological properties, potentially leading to inhibitors with improved potency and selectivity. The modular synthetic approach, centered around robust cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling, provides a powerful platform for medicinal chemists to rapidly explore structure-activity relationships. As the quest for more targeted and effective cancer therapies continues, the thoughtful application of such well-designed chemical synthons will undoubtedly play a crucial role in the discovery of next-generation kinase inhibitors.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Catalytic Use of 4,6-Dimethylpyridin-3-amine in Organic Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of a Substituted Aminopyridine
In the vast landscape of organic synthesis, the quest for novel and efficient catalysts is perpetual. While 4-(Dimethylamino)pyridine (DMAP) has long been a cornerstone of nucleophilic catalysis, its structural analogues remain a fertile ground for exploration, promising unique reactivity and selectivity profiles. This guide focuses on 4,6-Dimethylpyridin-3-amine , a substituted aminopyridine with significant, yet largely untapped, potential as a nucleophilic catalyst in a variety of organic transformations.
Structurally, this compound is an isomer of the more common 4-aminopyridine derivatives. The presence of methyl groups at the 4 and 6 positions introduces steric bulk and alters the electronic properties of the pyridine ring, while the amino group at the 3-position is poised to act as a potent nucleophile. These structural nuances suggest that this compound could offer distinct advantages in certain applications, potentially enabling reactions that are challenging with existing catalysts or providing improved selectivity.
This document serves as a comprehensive guide to the hypothesized catalytic applications of this compound, drawing parallels with the well-established chemistry of DMAP. We will delve into the mechanistic underpinnings of its potential catalytic activity, provide detailed protocols for its use in a representative acylation reaction, and offer insights into the practical considerations for its implementation in a research and development setting.
Core Concept: Nucleophilic Catalysis by Aminopyridines
The catalytic prowess of aminopyridines in acylation reactions is rooted in their ability to act as highly effective nucleophiles. The general mechanism involves the reaction of the aminopyridine with an acylating agent (such as an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the parent acylating agent, rendering it susceptible to attack by even weakly nucleophilic species like sterically hindered alcohols.
The catalytic cycle is completed by the nucleophilic attack of the alcohol on the N-acylpyridinium intermediate, leading to the formation of the desired ester and regeneration of the aminopyridine catalyst. The efficiency of this process is largely dictated by the nucleophilicity of the aminopyridine and the stability of the resulting N-acylpyridinium salt.
Proposed Catalytic Application: The Steglich Esterification
The Steglich esterification is a classic example of a reaction that benefits immensely from nucleophilic catalysis.[1][2] It allows for the formation of esters from carboxylic acids and alcohols under mild conditions, using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent. The role of the aminopyridine catalyst is to intercept the O-acylisourea intermediate, preventing its rearrangement to a non-reactive N-acylurea and forming the highly reactive N-acylpyridinium salt.
We propose that this compound can serve as an effective catalyst in the Steglich esterification. The lone pair of electrons on the exocyclic nitrogen atom is available for nucleophilic attack on the O-acylisourea intermediate, initiating the catalytic cycle.
Mechanistic Considerations for this compound
The catalytic efficiency of this compound relative to DMAP will be influenced by several factors:
-
Nucleophilicity: The amino group at the 3-position is a strong nucleophile. However, the electronic effects of the methyl groups and the position of the nitrogen within the pyridine ring will modulate this property.
-
Steric Hindrance: The methyl groups at the 4 and 6 positions introduce steric bulk around the pyridine nitrogen. This could potentially hinder the approach of the catalyst to the acylating agent, but it might also play a beneficial role in preventing undesired side reactions or influencing stereoselectivity in certain applications.
-
Basicity: The basicity of the pyridine nitrogen is crucial for the overall catalytic cycle. While not directly involved in the nucleophilic attack, it influences the stability of the intermediates and the overall reaction equilibrium.
The following diagram illustrates the proposed catalytic cycle for the Steglich esterification using this compound as the catalyst.
Caption: Proposed catalytic cycle for the Steglich esterification.
Experimental Protocol: Steglich Esterification using this compound
This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using DCC as the coupling agent and this compound as the catalyst. This should be considered a starting point, and optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.
Materials
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
This compound (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (separatory funnel, Celite, drying agent, rotary evaporator, silica gel for chromatography)
Experimental Workflow
Caption: Step-by-step experimental workflow for the esterification.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and this compound (0.1 eq). Dissolve the solids in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Safety Precautions
-
DCC is a potent allergen and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Dichloromethane is a volatile and potentially hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Comparative Analysis: this compound vs. DMAP
The following table provides a comparative overview of the key properties of this compound and DMAP, highlighting the structural differences that may influence their catalytic activity.
| Feature | This compound | 4-(Dimethylamino)pyridine (DMAP) | Rationale for Potential Differences in Catalytic Activity |
| Structure | Amino group at position 3, methyl groups at 4 and 6. | Dimethylamino group at position 4. | The position of the amino group and the presence of methyl groups will alter the electronic and steric environment of the catalyst. |
| Nucleophilicity | Expected to be a strong nucleophile. | Highly nucleophilic due to resonance stabilization of the positive charge on the pyridine nitrogen in the N-acylpyridinium intermediate. | The resonance stabilization in the intermediate formed from this compound might be different, potentially affecting its reactivity. |
| Steric Hindrance | Increased steric bulk due to the methyl groups at positions 4 and 6. | Less sterically hindered compared to the title compound. | The steric hindrance could influence substrate scope, potentially favoring less hindered substrates or leading to different selectivity. |
| Basicity | The pKa of the conjugate acid is influenced by the electron-donating methyl groups and the position of the amino group. | The pKa of the conjugate acid is approximately 9.7. | Differences in basicity can affect the deprotonation of the alcohol and the overall reaction kinetics. |
Conclusion and Future Outlook
While the catalytic applications of this compound are not yet extensively documented, its structural features strongly suggest its potential as a valuable nucleophilic catalyst in organic synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its utility in a range of transformations, including acylations, silylations, and other reactions where nucleophilic catalysis is paramount. Further studies are warranted to fully elucidate its catalytic profile, including kinetic analyses and substrate scope investigations, which will undoubtedly pave the way for its adoption as a novel and effective tool in the synthetic chemist's arsenal.
References
Application Notes & Protocols: Strategic Derivatization of the Amino Group on 4,6-Dimethylpyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of the primary amino group of 4,6-Dimethylpyridin-3-amine. This versatile building block is of significant interest in the synthesis of novel chemical entities with potential therapeutic applications. These application notes move beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for reagent selection, and detailed, field-tested protocols for key transformations including N-acylation, N-sulfonylation, and N-arylation. The aim is to empower scientists to rationally design and execute synthetic strategies to generate diverse libraries of novel pyridine derivatives for screening and lead optimization.
Introduction: The Strategic Value of this compound
This compound is a substituted pyridine scaffold that serves as a valuable starting material in medicinal chemistry.[1][2] The pyridine ring is a privileged structure in drug design, present in numerous FDA-approved drugs, due to its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic stability.[2] The primary amino group at the 3-position is a key handle for chemical modification, offering a nucleophilic site for the introduction of a wide array of functional groups.
Derivatization of this amino group is a critical step in modifying the molecule's physicochemical and pharmacological properties. By transforming the amine into amides, sulfonamides, or more complex structures, researchers can modulate:
-
Biological Activity: Introduce pharmacophores that interact with specific enzyme active sites or receptors.
-
Lipophilicity & Solubility: Fine-tune the molecule's ability to cross biological membranes or remain in aqueous solution.
-
Metabolic Stability: Block sites of potential metabolism, such as N-acetylation, thereby increasing the compound's half-life.[3]
-
Toxicity Profile: Modify the overall electronic and steric properties to mitigate off-target effects.
This guide details robust and reproducible protocols for the most common and impactful derivatizations of this compound.
N-Acylation: Formation of Amide Derivatives
The conversion of the primary amino group to an amide is one of the most fundamental and widely used derivatization strategies.[4][5] Amides are generally more stable, less basic, and can act as hydrogen bond donors and acceptors, making them crucial for molecular recognition at biological targets. The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide bond. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.
Caption: Workflow for a typical N-acylation reaction.
Detailed Protocol: Synthesis of N-(4,6-Dimethylpyridin-3-yl)acetamide
This protocol describes the acylation using acetyl chloride as a representative example.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(4,6-dimethylpyridin-3-yl)acetamide.
| Parameter | Value | Notes |
| Stoichiometry | Amine:Acyl Chloride:Base | 1 : 1.1 : 1.5 |
| Solvent | Dichloromethane (DCM) | Anhydrous grade is essential. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 2-4 hours | Monitor for completion. |
| Workup | Aqueous NaHCO₃ wash | Neutralizes excess acid and HCl byproduct. |
| Purification | Column Chromatography | Eluent system depends on product polarity. |
| Typical Yield | 85-95% | Dependent on purity of reagents and technique. |
N-Sulfonylation: Crafting Sulfonamide Derivatives
Sulfonamides are a cornerstone functional group in medicinal chemistry, famously featured in sulfa drugs and a wide range of modern therapeutics.[6] They are generally stable to metabolic degradation and can act as effective hydrogen bond donors. The synthesis involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base.
Mechanistic Rationale
Similar to acylation, N-sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a nucleophilic catalyst in this reaction. It first activates the sulfonyl chloride by forming a reactive sulfonylpyridinium salt. The primary amine then attacks this intermediate, leading to the formation of the sulfonamide and regeneration of the pyridine catalyst.
Caption: General scheme for N-sulfonylation.
Detailed Protocol: Synthesis of N-(4,6-Dimethylpyridin-3-yl)benzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (approx. 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired sulfonamide.
| Parameter | Value | Notes |
| Stoichiometry | Amine:Sulfonyl Chloride | 1 : 1.2 |
| Solvent/Base | DCM/Pyridine | Pyridine acts as both solvent and base/catalyst. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps control the exothermic reaction. |
| Reaction Time | 12-18 hours | Often requires longer times than acylation. |
| Workup | Acid wash (1 M HCl) | Crucial for removing the pyridine base. |
| Purification | Column Chromatography | Sulfonamides are often crystalline and may be recrystallized. |
| Typical Yield | 70-85% | Can be influenced by the steric hindrance of the sulfonyl chloride. |
N-Arylation: Buchwald-Hartwig Cross-Coupling
The formation of a C(aryl)-N bond is a powerful transformation for creating complex molecules. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a standard method for the N-arylation of amines.[7][8] This reaction allows for the coupling of this compound with a variety of aryl halides or triflates, providing access to a rich chemical space of diarylamine derivatives.
Mechanistic Rationale
The catalytic cycle is complex but generally involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing the rates of oxidative addition and reductive elimination.[9]
Caption: Simplified workflow for Buchwald-Hartwig N-arylation.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyridin-3-amine
Materials:
-
This compound (1.2 eq)
-
1-Bromo-4-methoxybenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add this compound (1.2 eq) followed by anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl derivative.
| Parameter | Value | Notes |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Other Pd sources (e.g., Pd(OAc)₂) and ligands can be used. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Must be anhydrous and degassed to protect the catalyst. |
| Temperature | 100-110 °C | High temperatures are typically needed to drive the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Typical Yield | 60-80% | Highly dependent on substrate, catalyst, and ligand combination. |
Conclusion
The derivatization of the 3-amino group on 4,6-dimethylpyridine is a critical strategy for the development of novel compounds in pharmaceutical and materials science. The protocols outlined in this guide for N-acylation, N-sulfonylation, and N-arylation provide robust and versatile methods for generating a diverse range of derivatives. By understanding the underlying mechanisms and paying close attention to experimental details such as the use of anhydrous conditions and inert atmospheres where required, researchers can successfully synthesize and explore the chemical space around this valuable scaffold. Each protocol should be seen as a starting point, with optimization of reaction conditions potentially required for specific substrates.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for quantifying 4,6-Dimethylpyridin-3-amine
An Application Note and Protocol Guide for the Analytical Quantification of 4,6-Dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol , is a substituted pyridine derivative.[1][2] As with many substituted amines and pyridine compounds, it serves as a potential building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this analyte is critical for process control, quality assurance of starting materials, and in various stages of drug development and research. This guide provides detailed analytical methods for the robust quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), along with protocols for its spectroscopic characterization.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| CAS Number | 1193-71-1 | [2] |
| IUPAC Name | This compound | [2] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds.[3][4] For an aromatic amine like this compound, reverse-phase HPLC with UV detection is a suitable and robust method.
Principle
The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column and comparing the peak area to that of known standards.
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade or ultrapure)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM ammonium acetate buffer in water and adjust the pH to 7.0. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate, pH 7.0B: Acetonitrile |
| Gradient | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be > 0.99.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent technique for the quantification and confirmation of volatile and semi-volatile compounds.[5][6] While primary and secondary amines can exhibit poor peak shapes due to their polarity and interaction with active sites in the GC system, a well-deactivated column can often provide good results without derivatization.[6] For very low concentrations or complex matrices, derivatization with agents like trifluoroacetic anhydride (TFAA) can improve peak shape and sensitivity.[7]
Principle
The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase of a capillary column. As the analyte elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. Quantification is performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Experimental Protocol: GC-MS
1. Reagents and Materials
-
This compound reference standard
-
Methanol or Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
(Optional) Trifluoroacetic anhydride (TFAA) for derivatization
2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Capillary column suitable for amines (e.g., DB-5ms, HP-5ms, or a specific amine column; 30 m x 0.25 mm ID, 0.25 µm film thickness)
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the appropriate solvent to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in the chosen solvent to an estimated concentration within the calibration range.
4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification |
| SIM Ions | Molecular ion (m/z 122) and major fragment ions |
5. Data Analysis
-
Confirm the identity of this compound by comparing its retention time and mass spectrum with that of the reference standard.
-
For quantification, construct a calibration curve using the peak areas of the primary SIM ion from the working standards versus their concentrations.
-
Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
Workflow for GC-MS Analysis
References
Application Notes & Protocols: Cross-Coupling Reactions of 4,6-Dimethylpyridin-3-amine for Advanced Synthesis
Introduction
4,6-Dimethylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted aminopyridine scaffold is a common motif in pharmacologically active agents. The strategic placement of the amino group and two methyl groups on the pyridine ring presents unique opportunities for synthetic diversification. The nucleophilic amino group can readily participate in C-N bond-forming reactions, while the pyridine ring, upon halogenation, becomes an excellent electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of key cross-coupling methodologies—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—as applied to this compound and its derivatives. As no single comprehensive publication exists for this specific substrate, the protocols herein are expertly adapted from established procedures for structurally analogous aminopyridines. The underlying principles, mechanistic considerations, and step-by-step protocols are detailed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile scaffold.
Section 1: Essential Precursor Synthesis: Regioselective Bromination
To employ this compound as an electrophile in cross-coupling, it must first be halogenated. The directing effects of the activating amino group and the weakly activating methyl groups favor electrophilic substitution at the C5 position. N-Bromosuccinimide (NBS) is an effective and widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds.[1][2]
Expert Insights: Rationale for Bromination
The amino group is a strong ortho-, para-director. In the 3-aminopyridine system, this strongly activates the C2 and C4 positions. However, the C4 position is already substituted. The methyl groups at C4 and C6 also provide weak activation. The position most activated and sterically accessible for electrophilic attack is C5, making regioselective bromination highly feasible. Using a mild brominating agent like NBS prevents over-bromination and harsh acidic conditions that could protonate the pyridine ring, deactivating it towards substitution.[3][4]
Protocol 1: Synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine
This protocol describes the electrophilic bromination at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ACN or DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 5-Bromo-4,6-dimethylpyridin-3-amine.
Section 2: Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[5][6] This reaction can be applied in two ways with our scaffold: using the amino group of this compound as the nucleophile or using the bromo-derivative as the electrophile.
Mechanism Overview: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[8]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the new C-N bond and regenerating the active Pd(0) catalyst.[6]
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,6-Dimethylpyridin-3-amine
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of crude 4,6-Dimethylpyridin-3-amine. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, isomers (such as 2,6-Dimethylpyridin-3-amine), and oxidation byproducts, which often appear as colored contaminants.[1] The specific impurity profile will heavily depend on the synthetic route employed.
Q2: What are the primary methods for purifying crude this compound?
A2: The principal techniques for purifying this compound are:
-
Recrystallization: Ideal for solid crude products where a suitable solvent can be found that dissolves the compound at high temperatures and poorly at low temperatures.[2]
-
Column Chromatography: A highly versatile method for separating the target compound from impurities with different polarities.[3][4] It is particularly useful for removing closely related isomers or baseline impurities.
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the pyridine amine to separate it from neutral or acidic impurities.[4]
-
Sublimation (under vacuum): Suitable for thermally stable compounds, this method can provide very high purity but may not be practical for large quantities.
Q3: How do I choose the best purification method for my situation?
A3: The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The decision tree below provides a logical framework for selecting the most appropriate strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] A successful recrystallization yields a pure crystalline solid, leaving impurities behind in the solvent (mother liquor).
Q: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Causality: This is often due to the boiling point of the solvent being too high or the solution being cooled too rapidly. The compound comes out of the solution as a melt before it has a chance to form an ordered crystal lattice.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to prevent rapid heat loss. Do not move it directly to an ice bath from a high temperature.[2]
-
Solvent System Change: Your chosen solvent may be inappropriate. Try a solvent with a lower boiling point or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
Q: I have very low recovery of my product after recrystallization. What went wrong?
A: Low recovery is a common issue and can stem from several factors.
-
Causality & Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Fix: Concentrate the mother liquor (the remaining solution) by boiling off some solvent and attempt a second crystallization. For future attempts, add the hot solvent portion-wise, just until the solid dissolves.[2]
-
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product.
-
Fix: Use a pre-heated funnel and filter the solution as quickly as possible. Adding a slight excess of hot solvent before filtration can also help.
-
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even when cold.
-
Fix: Refer to the solvent selection table below and choose a less effective solvent.
-
-
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Characteristics & Typical Use |
| Water | 100 | Good for polar compounds. Insoluble for this compound.[6] |
| Ethanol | 78 | Good general-purpose polar protic solvent. |
| Methanol | 65 | Similar to ethanol but more polar and lower boiling point. |
| Isopropanol | 82 | Less polar than ethanol. |
| Ethyl Acetate | 77 | Medium polarity. Good for a wide range of compounds. |
| Toluene | 111 | Non-polar aromatic solvent. Good for dissolving less polar compounds. |
| Hexanes/Heptane | ~69 / ~98 | Very non-polar. Often used as the "poor" solvent in a co-solvent system. |
| Dichloromethane | 40 | Low boiling point, dissolves many organics. Use with caution due to volatility. |
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: Use thin-layer chromatography (TLC) or small-scale tests to find a suitable solvent or co-solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue adding small portions of hot solvent until all the solid just dissolves.[2]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Verify purity by melting point analysis.
Troubleshooting Guide 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (eluent).[3]
Q: My aminopyridine compound is streaking/tailing badly on the TLC plate and column. How can I get sharp bands?
A: This is the most common issue when purifying basic compounds like aminopyridines on standard (acidic) silica gel.
-
Causality: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a "tail."[7]
-
Solution: Neutralize the acidic sites on the silica gel. Add a small amount (0.5-2% v/v) of a basic modifier to your eluent system.
-
Triethylamine (TEA): The most common choice. It's a volatile base that will not interfere with product isolation.[7]
-
Ammonia: A solution of ammonia in methanol can also be used, but TEA is generally preferred.
-
Pyridine: Can be used but is less volatile and may be harder to remove from the final product.
-
Q: I can't find a solvent system that separates my product from an impurity (co-elution). What are my options?
A: Co-elution means the product and impurity have very similar affinities for the stationary and mobile phases.
-
Causality: The polarity of the two compounds is too similar for the chosen system to resolve.
-
Solutions:
-
Optimize the Mobile Phase: Switch to a different solvent system with different selectivities. For example, if you are using Hexanes/Ethyl Acetate, try a system containing Dichloromethane or Toluene. These solvents interact differently with both the silica and your compounds, which can often achieve separation.
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica for purifying basic compounds.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity over the course of the separation. This can help resolve compounds that are close together on a TLC plate.[3]
-
Workflow for Column Chromatography Purification
Caption: Standard workflow for purification by column chromatography.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your product an Rf value of ~0.2-0.4 on a silica gel TLC plate. Remember to add 0.5-1% triethylamine (TEA) to the eluent.[7]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent you will use. Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the silica bed is flat and free of cracks.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure (flash chromatography) to begin elution. Collect fractions in test tubes.
-
Monitoring: Spot aliquots from the collected fractions onto a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide 3: Acid-Base Extraction
This technique separates compounds based on their acid-base properties and differential solubility in aqueous and organic layers. As an amine, this compound is basic and can be protonated by an acid to form a water-soluble salt.
Q: I've formed a stable emulsion at the interface between the organic and aqueous layers. How can I break it?
A: Emulsions are common when extracting basic aqueous solutions and can be very persistent.
-
Causality: An emulsion is a suspension of fine droplets of one liquid within another, stabilized by particulate matter or compounds that act as surfactants. Vigorous shaking increases the likelihood of emulsion formation.
-
Solutions:
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion.[3]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to break up the suspended particles.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).
-
Q: After basifying the aqueous layer to retrieve my product, nothing precipitates, or the recovery is very low.
A: This indicates a problem with either the pH adjustment or the final extraction step.
-
Causality & Solutions:
-
Incorrect pH: The aqueous layer may not be sufficiently basic to deprotonate the ammonium salt back to the free amine.
-
Fix: Check the pH with litmus paper or a pH meter. Continue adding base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12).
-
-
Product Solubility: The free amine may have some solubility in the aqueous phase, even after basification.
-
Fix: Perform multiple extractions (3-5 times) with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete removal of the product from the aqueous layer.
-
-
Insufficient Extraction Solvent: Using too little organic solvent will result in incomplete extraction.
-
Fix: Use an adequate volume of organic solvent for each extraction, typically about one-third to one-half the volume of the aqueous layer.
-
-
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic this compound will react to form its hydrochloride salt and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the acid extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a fresh portion of ethyl acetate to remove any remaining neutral impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH with swirling until the solution is strongly basic (pH > 12), which will regenerate the free amine.
-
Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane). The purified amine will now move back into the organic layer.
-
Drying and Isolation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
- 1. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. 3430-33-9 CAS MSDS (3-AMINO-2,6-DIMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 3-Amino-4,6-dimethylpyridine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 3-Amino-4,6-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. My goal is to provide not just a protocol, but a framework for understanding and troubleshooting the process, grounded in chemical principles and practical experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recrystallization of 3-Amino-4,6-dimethylpyridine.
Q1: What are the key physical properties of 3-Amino-4,6-dimethylpyridine that influence recrystallization?
A1: Understanding the compound's properties is the first step to designing a successful purification strategy. Key properties include:
-
Appearance: Typically a white to light brown or brown crystalline powder.[1][2]
-
Molecular Structure: The molecule contains a polar aminopyridine core and non-polar methyl groups. This amphiphilic nature is critical for solvent selection.
-
Melting Point: Reported in the range of 61-64°C.[3][4] This relatively low melting point is a crucial consideration, as the compound may "oil out" if the boiling point of the chosen solvent is too high or if the solution cools improperly.[5]
Q2: What is the general principle for selecting a recrystallization solvent for this compound?
A2: The ideal solvent is one in which 3-Amino-4,6-dimethylpyridine is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6][7] Additionally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). The fundamental principle is "like dissolves like"; given the compound's structure, we should investigate polar solvents or mixed-solvent systems.[7]
Q3: Which solvents should I start with for my initial screening?
-
Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol.
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile.
-
Non-Polar Solvents: Toluene, Hexane, Diethyl Ether (often used as an anti-solvent).
-
Common Solvent Pairs: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane.[6][8]
A systematic approach to solvent selection is crucial for success. The workflow below outlines this process.
Part 2: Solvent Selection Workflow
A logical, step-by-step process for identifying the optimal solvent or solvent system is the most critical phase of developing a robust recrystallization protocol.
Caption: Workflow for selecting a suitable recrystallization solvent.
Data Presentation: Example Solvent Screening Table
After performing the screening as outlined above, organize your results in a table for easy comparison.
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Comments |
| Water | Sparingly Soluble | Soluble | Good, fine needles | Potential for high recovery. |
| Ethanol | Soluble | Very Soluble | Poor, low yield | Too soluble at room temp for good recovery. |
| Toluene | Sparingly Soluble | Soluble | Good, blocky crystals | Good candidate. |
| Hexane | Insoluble | Insoluble | N/A | Can be used as an anti-solvent. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Fair, some oiling | Oiling suggests cooling rate is critical. |
Part 3: Standard Recrystallization Protocol
This protocol provides a detailed, step-by-step methodology. It is a self-validating system; success at each step confirms the suitability of the previous choices.
Materials:
-
Crude 3-Amino-4,6-dimethylpyridine
-
Selected recrystallization solvent (pre-heated)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and filter paper (for crystal collection)
-
Ice bath
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask. Heat the mixture to a gentle boil on a hot plate while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.[9] Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (Norit). Reheat the solution to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating prevents premature crystallization of the product in the funnel, which would decrease the yield.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent.[9] Causality: Using ice-cold solvent minimizes redissolving the purified product while still washing away soluble impurities remaining in the mother liquor.
-
Drying: Press the crystals on the filter to remove as much solvent as possible. Then, transfer the solid to a watch glass and allow it to air dry or dry in a vacuum oven at a temperature well below its melting point.
Part 4: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides solutions to common problems in a question-and-answer format.
Q4: I've added a lot of hot solvent, but some solid material won't dissolve. What should I do?
A4: This suggests the presence of an insoluble impurity. Do not continue adding large excesses of solvent, as this will dramatically reduce your final yield.[9] Instead, perform a hot gravity filtration (Protocol Step 3) to remove the insoluble material before proceeding to the cooling step.
Q5: The solution has cooled, but no crystals have formed. What went wrong?
A5: This is a common issue that can be caused by two main factors:
-
Too much solvent was used: The solution is not supersaturated. The remedy is to gently boil off some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.[11]
-
The solution is supersaturated but requires nucleation: Crystallization needs a starting point to begin. This can be induced by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[10][11]
-
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution. This acts as a template for crystallization.[11]
-
Q6: My compound separated as an oily liquid instead of crystals. How do I fix this?
A6: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5] 3-Amino-4,6-dimethylpyridine is susceptible to this due to its relatively low melting point. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent (if using a binary system) to lower the saturation point.[11]
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature. This ensures the solution becomes saturated at a temperature below the compound's melting point.
Q7: My final yield is very low. What are the likely causes?
A7: A low yield is often a result of one or more procedural errors:
-
Using too much solvent during dissolution. [9]
-
Cooling the solution too quickly, which can trap impurities and reduce the apparent yield of pure product.
-
Not cooling the solution to a low enough temperature before filtration.
-
Using too much solvent to wash the crystals, or using solvent that was not ice-cold, thereby redissolving a significant portion of your product.[9]
-
Premature crystallization during hot filtration.
The troubleshooting diagram below provides a decision-making framework for these issues.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3-Amino-4,6-dimethylpyridine 1193-71-1, CasNo.1193-71-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. 3-Amino-4,6-dimethylpyridine | 1193-71-1 | FA06843 [biosynth.com]
- 4. 2-Amino-4,6-dimethylpyridine | 5407-87-4 [amp.chemicalbook.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. quora.com [quora.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 4,6-Dimethylpyridin-3-amine
Welcome to the technical support center for the synthesis of 4,6-Dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Overview of a Common Synthetic Approach
A prevalent method for synthesizing this compound involves a multi-step process that often begins with the construction of a substituted pyridine ring, followed by the introduction of the amino group. One common strategy is a variation of the Hantzsch pyridine synthesis or similar condensation reactions to form the 2,4-dimethylpyridine core, which is then nitrated and subsequently reduced to the desired 3-amino product. An alternative approach involves the direct amination of a pre-functionalized 4,6-dimethylpyridine derivative. Given the challenges associated with regioselectivity and reaction conditions, this guide will address potential pitfalls and optimization strategies for such routes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My overall yield for this compound is consistently low. What are the most likely causes and how can I address them?
A1: Low yields in multi-step syntheses can stem from various factors. Here's a breakdown of common culprits and their solutions:
-
Inefficient Ring Formation: The initial construction of the dimethylpyridine ring is a critical step. In Hantzsch-type syntheses, suboptimal reaction conditions are a frequent cause of low yields.[1]
-
Troubleshooting:
-
Catalyst and Solvent Optimization: Consider using alternative catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been shown to significantly improve yields in some pyridine syntheses.[1]
-
Temperature Control: Ensure the reaction temperature is optimal for the specific condensation and subsequent oxidation steps. High temperatures can lead to side reactions and decomposition.
-
Reagent Purity: Use high-purity starting materials (e.g., the 1,3-dicarbonyl compound, aldehyde, and ammonia source) as impurities can inhibit the reaction or lead to unwanted byproducts.
-
-
-
Poor Regioselectivity during Nitration: If your synthesis involves the nitration of 4,6-dimethylpyridine, achieving selective nitration at the 3-position can be challenging. Nitration at other positions will lead to a mixture of isomers and reduce the yield of the desired intermediate.
-
Troubleshooting:
-
Nitrating Agent and Conditions: Carefully select the nitrating agent and reaction conditions. A mixture of nitric acid and sulfuric acid is common, but the concentration, temperature, and reaction time must be precisely controlled to favor 3-nitration.
-
Protecting Groups: In some cases, employing protecting groups to block more reactive positions on the pyridine ring can improve regioselectivity.
-
-
-
Incomplete Reduction of the Nitro Group: The final step of reducing the 3-nitro-4,6-dimethylpyridine to the desired amine is crucial. Incomplete reduction will result in a mixture of the nitro compound and the amine, complicating purification and lowering the yield.
-
Troubleshooting:
-
Choice of Reducing Agent: Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The choice of reagent can impact yield and chemoselectivity. Catalytic hydrogenation is often clean but can be sensitive to catalyst poisoning.
-
Monitoring Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting nitro compound to ensure the reaction goes to completion.
-
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A2: Byproduct formation is a common issue in pyridine synthesis. Here are some likely side reactions and strategies to mitigate them:
-
Side Reactions in Ring Synthesis: In condensation reactions for pyridine ring formation, side reactions can consume starting materials.[1]
-
Troubleshooting:
-
Order of Reagent Addition: The order in which you add your reagents can be critical, especially in unsymmetrical syntheses. It is often beneficial to pre-form an enamine or a Knoevenagel condensation product before the final cyclization.[1]
-
-
-
Over-Nitration or Isomer Formation: During the nitration step, the formation of dinitro compounds or other positional isomers can occur.
-
Troubleshooting:
-
Strict Temperature Control: Maintain a low temperature during the addition of the nitrating mixture to prevent over-reaction.
-
Stoichiometry: Use a carefully controlled stoichiometry of the nitrating agent.
-
-
-
Dimerization during Amination: If employing a direct amination method like the Chichibabin reaction on a 4,6-dimethylpyridine precursor, dimerization of the pyridine substrate can be a significant side reaction.[2]
-
Troubleshooting:
-
Reaction Conditions: The Chichibabin reaction is sensitive to conditions. Using aprotic solvents like xylene or toluene is common.[2] Recent modifications using sodium hydride with a lithium iodide additive have shown to be effective under milder conditions, potentially reducing side reactions.[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
Q3: My amination reaction is sluggish or stalls completely. What factors could be responsible?
A3: A stalled amination reaction can be frustrating. Here are some potential causes and solutions:
-
Inactivated Reagents:
-
Sodium Amide (for Chichibabin reaction): Sodium amide is highly reactive and can decompose upon exposure to air and moisture. Ensure you are using fresh, high-quality sodium amide.
-
Catalyst Deactivation (for catalytic reduction): If you are using catalytic hydrogenation to reduce a nitro group, the catalyst can become poisoned by impurities in your substrate or solvent.
-
Troubleshooting: Use purified substrate and high-purity solvents. Consider filtering the reaction mixture through a pad of celite to remove any particulate matter that could deactivate the catalyst.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Amination reactions often require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is being heated to the appropriate temperature.
-
Solvent: The choice of solvent is critical. For Chichibabin-type reactions, a high-boiling aprotic solvent is typically used.[2] For catalytic reductions, the solvent must be compatible with the catalyst and substrate.
-
Frequently Asked Questions (FAQs)
Q: What is the most critical step to optimize for the highest overall yield?
A: While every step is important, the initial formation of the substituted pyridine ring often has the most significant impact on the overall yield. Optimizing this step to produce a high yield of the 4,6-dimethylpyridine precursor will provide more material for the subsequent functional group manipulations, making the overall process more efficient.
Q: Are there any safety concerns I should be aware of during this synthesis?
A: Yes, several steps in this synthesis require caution:
-
Nitration: The use of concentrated nitric and sulfuric acids is hazardous. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and the nitrating mixture should be added slowly and at a low temperature to control the exothermic reaction.
-
Chichibabin Reaction: Sodium amide is a highly reactive and flammable solid that can react violently with water. It should be handled under an inert atmosphere. The reaction also produces hydrogen gas, which is flammable.[2][4]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This reaction should be conducted in a properly rated and well-maintained hydrogenation apparatus.
Q: How can I effectively purify the final this compound product?
A: Purification of the final product can typically be achieved through a combination of techniques:
-
Acid-Base Extraction: As an amine, the product is basic. It can be extracted into an acidic aqueous solution to separate it from non-basic impurities. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
-
Column Chromatography: Silica gel column chromatography can be effective for purification. However, the basicity of the amine may cause tailing. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[5]
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a general workflow for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Troubleshooting Byproduct Formation in 4,6-Dimethylpyridin-3-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4,6-Dimethylpyridin-3-amine. This guide is designed to provide in-depth troubleshooting assistance for common issues related to byproduct formation during the synthesis of this key pharmaceutical intermediate. As Senior Application Scientists, we understand the critical importance of purity and yield in drug development. This resource offers practical, evidence-based solutions to help you identify, minimize, and eliminate unwanted side products from your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproduct risks?
A1: Several synthetic strategies are employed to produce this compound, each with a unique profile of potential impurities. The most prevalent methods include:
-
Nitration of 2,4-Lutidine followed by Reduction: This is a widely used industrial route. The primary challenges are controlling the regioselectivity of the nitration step and achieving complete reduction of the nitro group.
-
Hofmann Rearrangement of 4,6-Dimethylnicotinamide: This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom. The main risk is the formation of byproducts from the reactive isocyanate intermediate.
-
Curtius Rearrangement of 4,6-Dimethylnicotinoyl Azide: Similar to the Hofmann rearrangement, this reaction proceeds through an isocyanate intermediate, posing similar byproduct challenges.
-
Schmidt Reaction of 3-Acetyl-4,6-dimethylpyridine: This reaction offers a direct conversion of a ketone to an amine. However, it can also generate amide byproducts and other rearrangement products.
Each of these routes will be discussed in detail in the following troubleshooting guides.
Q2: I am observing multiple spots on my TLC plate after synthesizing this compound. How can I identify the main byproducts?
A2: The first step in troubleshooting is to identify the unexpected spots. A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): Use a combination of polar and non-polar solvent systems to achieve good separation. The addition of a small amount of a basic modifier like triethylamine (TEA) or pyridine (0.5-1% v/v) to the mobile phase can help reduce tailing of basic compounds on silica gel, leading to better resolution.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides superior separation and quantification of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer is a good starting point.
-
Mass Spectrometry (MS): LC-MS is invaluable for obtaining the molecular weights of the impurities, which is a crucial piece of information for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structures of the byproducts. Comparing the spectra of your impure sample to known spectra of the starting materials and potential byproducts can confirm their identities.
This guide provides spectroscopic data for common byproducts to aid in their identification.
Troubleshooting Guide 1: Nitration of 2,4-Lutidine and Subsequent Reduction
This two-step process is a common and cost-effective route. However, it presents challenges in both stages.
Problem: Formation of Isomeric Nitro and Dinitro Byproducts during Nitration
The nitration of 2,4-lutidine (2,4-dimethylpyridine) can yield a mixture of isomers, primarily 3-nitro-4,6-dimethylpyridine and 5-nitro-2,4-dimethylpyridine, as well as dinitrated products. The regioselectivity is influenced by the directing effects of the methyl groups and the pyridinium nitrogen under acidic conditions.[2]
Causality: The methyl groups are ortho-, para-directing activators, while the protonated pyridine ring is a meta-directing deactivator. The interplay of these electronic effects, along with steric hindrance, determines the position of nitration.
Solutions:
-
Control of Reaction Temperature: Lower temperatures generally favor the formation of the desired 3-nitro isomer.
-
Choice of Nitrating Agent: Using a milder nitrating agent or a mixed acid system with a carefully controlled composition can improve regioselectivity.
-
Purification: Careful fractional distillation or column chromatography of the crude nitration product is often necessary to isolate the desired 3-nitro-4,6-dimethylpyridine before proceeding to the reduction step.
Workflow for Optimizing Nitration Regioselectivity
Caption: Optimizing the nitration of 2,4-lutidine.
Problem: Incomplete Reduction and Formation of Hydroxylamine Byproducts
The reduction of 3-nitro-4,6-dimethylpyridine to the corresponding amine can sometimes be incomplete, leading to the formation of 3-hydroxylamino-4,6-dimethylpyridine.
Causality: Insufficient reducing agent, catalyst deactivation, or non-optimal reaction conditions can halt the reduction at the hydroxylamine stage.
Solutions:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H2/Pd-C) or metal/acid reductions (e.g., Fe/HCl, SnCl2/HCl) are commonly used. Ensure the chosen reagent is sufficiently reactive.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting nitro compound is fully consumed.
-
Catalyst Loading and Activity: For catalytic hydrogenation, ensure adequate catalyst loading and that the catalyst is active.
-
pH Control: For metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed to completion.
Table 1: Common Byproducts in the Nitration/Reduction Route
| Byproduct Name | Structure | Molecular Weight | Key Spectroscopic Data (Expected) |
| 5-Nitro-2,4-dimethylpyridine | C7H8N2O2 | 152.15 | Distinct aromatic proton signals in 1H NMR compared to the 3-nitro isomer. |
| 3-Hydroxylamino-4,6-dimethylpyridine | C7H10N2O | 138.17 | Presence of an N-OH proton signal in 1H NMR; molecular ion at m/z 138 in MS. |
| Dinitro-2,4-lutidine | C7H7N3O4 | 197.15 | Molecular ion at m/z 197 in MS; complex aromatic region in 1H NMR. |
Troubleshooting Guide 2: Hofmann and Curtius Rearrangements
These rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines. Both proceed through a key isocyanate intermediate.[3][4][5]
Problem: Formation of Urea and Carbamate Byproducts
The isocyanate intermediate is highly electrophilic and can react with various nucleophiles present in the reaction mixture.
Causality:
-
Reaction with starting amine or product amine: The newly formed this compound can act as a nucleophile and attack the isocyanate, forming a substituted urea byproduct.
-
Reaction with solvent: If an alcohol is used as a solvent or is present as an impurity, it can react with the isocyanate to form a carbamate.
-
Reaction with water: Incomplete removal of water can lead to the hydrolysis of the isocyanate to a carbamic acid, which can then react with another isocyanate molecule or be trapped in other ways.[3]
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water and alcohols.
-
Slow Addition: In the Curtius rearrangement, adding the acyl azide to a hot, inert solvent can help to ensure that the isocyanate reacts intramolecularly before it can react with other species.
-
Choice of Quenching Agent: Carefully select the quenching agent to favor the desired reaction pathway. For example, in the Curtius rearrangement, adding the isocyanate solution to a large excess of water or a suitable alcohol can favor the formation of the amine or carbamate, respectively.[6]
Reaction Scheme for Byproduct Formation from Isocyanate Intermediate
Caption: Potential reaction pathways of the isocyanate intermediate.
Table 2: Common Byproducts in Rearrangement Reactions
| Byproduct Name | Structure | Molecular Weight | Key Spectroscopic Data (Expected) |
| N,N'-bis(4,6-dimethylpyridin-3-yl)urea | C15H18N4O | 270.33 | Presence of a urea carbonyl signal in 13C NMR (~155-160 ppm); symmetrical structure reflected in 1H NMR. |
| Alkyl (4,6-dimethylpyridin-3-yl)carbamate | Varies with alcohol | Varies | Presence of a carbamate carbonyl signal in 13C NMR (~150-155 ppm) and signals for the alkyl group from the alcohol. |
Troubleshooting Guide 3: Schmidt Reaction
The Schmidt reaction of 3-acetyl-4,6-dimethylpyridine with hydrazoic acid offers a direct route to the desired amine.
Problem: Formation of N-(4,6-dimethylpyridin-3-yl)acetamide
A common side reaction in the Schmidt reaction of ketones is the formation of the corresponding amide, in this case, N-(4,6-dimethylpyridin-3-yl)acetamide.
Causality: The mechanism of the Schmidt reaction involves the migration of a group from the carbonyl carbon to the nitrogen of the azide. Depending on the reaction conditions and the migratory aptitude of the groups attached to the carbonyl, both the pyridine ring and the methyl group can migrate, leading to the formation of the amine or the amide, respectively.
Solutions:
-
Control of Acidity: The concentration of the acid catalyst can influence the migratory aptitude of the substituents. Careful optimization of the acid concentration is necessary.
-
Reaction Temperature: The reaction temperature can also affect the product distribution. Lower temperatures may favor the migration of the desired group.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). To prevent tailing of the basic amine product, add 0.5-1% triethylamine to the mobile phase.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product and byproducts by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous solution of a strong acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amine. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). The free amine will precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 4,6-Dimethylpyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 4,6-Dimethylpyridin-3-amine in various chemical reactions. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you overcome challenges related to the reactivity of this sterically hindered and electronically modulated aminopyridine.
Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry. However, its unique structure presents a distinct set of challenges. The two methyl groups, positioned ortho and para to the amino group, introduce significant steric hindrance. Concurrently, these electron-donating groups, along with the lone pair of the exocyclic amine, increase the electron density of the pyridine ring. This dual nature can lead to unexpected reactivity, or in many cases, a lack thereof. The pyridine nitrogen itself can act as a Lewis base, potentially coordinating with and deactivating metal catalysts.
This guide will walk you through common issues encountered during key synthetic transformations and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing little to no conversion in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) with this compound. What are the likely causes and how can I resolve this?
A1: Low conversion in palladium-catalyzed cross-coupling reactions with this substrate is a common issue stemming from a combination of steric hindrance and catalyst inhibition.
Root Cause Analysis:
-
Steric Hindrance: The methyl group at the 4-position and to a lesser extent at the 6-position sterically encumber the amino group, making it a poor nucleophile and hindering its approach to the metal center in the catalytic cycle.
-
Catalyst Inhibition: The pyridine ring nitrogen is a Lewis basic site that can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the reaction. The exocyclic amino group can also contribute to this inhibition.[1]
-
Sub-optimal Catalyst System: Standard palladium catalysts and ligands, such as Pd(PPh₃)₄, are often ineffective for challenging substrates like this compound.[1] The oxidative addition step, particularly with less reactive aryl chlorides, can be slow and requires a more active catalyst system.
Troubleshooting Workflow:
References
Technical Support Center: Stability and Degradation of 4,6-Dimethylpyridin-3-amine
Welcome to the technical support center for 4,6-Dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common questions regarding the stability and proper handling of this compound.
Question 1: What are the primary factors that can cause the degradation of this compound?
This compound, an aromatic amine, is susceptible to degradation through several pathways, primarily driven by environmental factors. The main contributors to its degradation are:
-
Oxidation: The lone pair of electrons on the amino group and the nitrogen atom in the pyridine ring make the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or the presence of metal ions that can catalyze oxidation reactions.[1][2] Oxidative degradation can lead to the formation of colored impurities, often appearing as a darkening of the material from its typical off-white or light yellow color.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions.[3][4] This can lead to complex degradation pathways, including polymerization or the formation of various photoproducts. It is crucial to store the compound in amber vials or otherwise protected from light.
-
Thermal Stress: While many aromatic amines are relatively stable at room temperature, elevated temperatures can accelerate degradation.[5] When heated, especially in the presence of oxygen or other reactive species, the rate of decomposition increases, potentially leading to the emission of toxic nitrogen oxides.[5]
-
Acidic Conditions: As a basic compound, this compound will react with strong acids. While this forms a more water-soluble salt, the stability of the compound in acidic solutions, particularly at elevated temperatures or in the presence of oxidizing agents, can be a concern. The protonation of the pyridine nitrogen can alter the electron density of the ring, potentially influencing its susceptibility to other degradation pathways.
Question 2: I've noticed my solid sample of this compound has changed color over time, from a light tan to a darker brown. Is it still usable?
A color change is a visual indicator of degradation. This is most commonly due to oxidation, which can lead to the formation of highly conjugated, colored impurities. While a slight color change may not significantly impact the purity for some applications, a noticeable darkening suggests that a significant portion of the sample may have degraded.
Recommendation:
-
Assess the Purity: Before use, it is highly recommended to re-analyze the material to determine its purity. A simple technique like Thin Layer Chromatography (TLC) can give a quick qualitative assessment of the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended.
-
Consider the Application: If your experiment is sensitive to impurities, such as in kinetic studies, catalyst screening, or the synthesis of a pharmaceutical intermediate, using the discolored material is not advised. The impurities could interfere with your reaction or lead to misleading results. For less sensitive applications, a purity assessment will help you decide if it is still fit for purpose.
-
Purification: If the material is valuable and a significant amount is on hand, purification by recrystallization or column chromatography may be an option to remove the colored impurities.
Question 3: What are the best practices for the long-term storage of this compound?
To ensure the long-term stability of this compound, it is crucial to mitigate the factors that cause degradation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator (2-8 °C) or a cool, dry place. | Reduces the rate of thermally induced degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation. |
| Light | Store in an amber glass bottle or a container protected from light. | Prevents photodegradation initiated by UV and visible light.[3][4] |
| Container | Use a tightly sealed container. | Prevents the ingress of moisture and oxygen. |
| Purity | Ensure the material is of high purity before long-term storage. | Impurities can sometimes catalyze degradation reactions. |
Question 4: I am dissolving this compound in a solvent for my reaction. Are there any solvents I should avoid?
Solvent choice is critical for maintaining the stability of this compound in solution.
-
Peroxide-Forming Solvents: Avoid using aged or improperly stored solvents that can form peroxides, such as tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane. These peroxides are strong oxidizing agents and can readily degrade the amine. Always use freshly opened or tested solvents.
-
Acidic Solvents: While the compound will dissolve in acidic solutions by forming a salt, be aware that this can affect its reactivity. For reactions where the free base is required, acidic solvents are unsuitable.
-
Reactive Solvents: Be cautious with chlorinated solvents, especially when heated, as they can potentially react with amines.
Recommended Solvents: Common choices include aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and alcohols like ethanol or methanol. The choice will ultimately depend on the requirements of your specific application.
II. Troubleshooting Guide for Experimental Issues
This section provides a structured approach to troubleshooting common problems that may arise during experiments involving this compound.
Problem 1: My reaction is giving a lower yield than expected, and I see multiple unexpected spots on my TLC plate.
Potential Cause: This is a classic sign of degradation of the starting material or product during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Starting Material Purity: As discussed in the FAQs, ensure your this compound is of high purity. Run a quick purity check via HPLC or NMR.
-
Assess Reaction Conditions:
-
Temperature: Are you running the reaction at a high temperature? If so, consider if a lower temperature could be used, even if it extends the reaction time.
-
Atmosphere: Are you running the reaction open to the air? Aromatic amines are susceptible to oxidation, which can be accelerated by heat and the presence of certain reagents.
-
Light: Is your reaction vessel exposed to direct light for an extended period?
-
-
Degas Solvents & Use Inert Atmosphere: Before starting your reaction, degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes. Run the reaction under an inert atmosphere to prevent oxidation.
-
Lower Reaction Temperature: If possible, perform the reaction at a lower temperature.
-
Protect Reaction from Light: Wrap your reaction flask in aluminum foil to prevent photodegradation.
-
Re-run Experiment: After implementing these changes, re-run the experiment and monitor the progress by TLC or another appropriate analytical technique.
Problem 2: I am trying to perform a reaction that is sensitive to oxidation, but I suspect my this compound is contributing to side reactions.
Potential Cause: Even if the starting material appears pure, trace metal impurities or inherent susceptibility to oxidation can be an issue.
Troubleshooting Steps:
-
Use High-Purity Grade: Ensure you are using a high-purity grade of this compound.
-
Add an Antioxidant: In some cases, adding a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can inhibit oxidative side reactions, provided it does not interfere with your desired chemistry.
-
Purify Before Use: If you suspect impurities, consider a quick purification step, such as passing a solution of the amine through a short plug of activated carbon or basic alumina to remove polar, colored impurities.
III. Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the compound to various stress conditions and monitoring the degradation over time.
A. Forced Degradation Experimental Protocol
This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to identify the primary degradation products.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours. |
| Photodegradation | Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[7] |
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Analyze the samples by a stability-indicating HPLC-UV method.
B. Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
| HPLC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
IV. Predicted Degradation Pathways
Based on the chemical structure of this compound and known degradation mechanisms of similar compounds, we can predict the likely degradation pathways.
Caption: Predicted degradation pathways for this compound.
Explanation of Pathways:
-
Oxidative Degradation:
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation by agents like hydrogen peroxide, leading to the formation of the corresponding N-oxide.[1] This is a common degradation pathway for pyridine derivatives.
-
Nitro Derivative: The amino group can be oxidized to a nitro group under strong oxidative conditions.[1]
-
Dimerization/Polymerization: Oxidative coupling reactions can occur, leading to the formation of dimers or oligomers, which are often colored.
-
-
Photodegradation:
-
Ring Cleavage: High-energy UV light can lead to the cleavage of the pyridine ring, resulting in a complex mixture of smaller, often aliphatic, degradation products.[4]
-
V. References
-
Biosynth. (n.d.). 3-Amino-4,6-dimethylpyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,6-Lutidine. Retrieved from --INVALID-LINK--
-
Hussein, A. H. M., Ashmawy, A. M., Abdel Rady, M., Gad-Elkareem, M. A. M., & Mostafa, M. A. (2021). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate.
-
Gilla, G., et al. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.
-
Khan, S. A., & Gupta, A. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
-
Pankiewicz, K. W., et al. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed.
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. Retrieved from --INVALID-LINK--
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Al-Ajely, M. S., Sedeek, G. T., & Al-Ajely, H. M. (2015). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate.
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Retrieved from --INVALID-LINK--
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from --INVALID-LINK--
-
Indu-Tools. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from --INVALID-LINK--
-
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Schlegel Group. (n.d.). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Retrieved from --INVALID-LINK--
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2022). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from --INVALID-LINK--
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from --INVALID-LINK--
-
Green Chemistry (RSC Publishing). (n.d.). H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. Retrieved from --INVALID-LINK--
-
Thieme. (n.d.). Oxidation of Amines and N-Hetarenes. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Thermal degradation rates of different amines. Retrieved from --INVALID-LINK--
-
PubMed. (2008). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Retrieved from --INVALID-LINK--
-
MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-AMINO-2,6-DIMETHYLPYRIDINE. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2022). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Investigation of Thermal Stability and Kinetic Studies of Transition Metal Complexes with the Condensation Product of 2,6-Diacetylpyridine and Semioxamazide. Retrieved from --INVALID-LINK--
-
University of Exeter. (2020). NMR techniques and prediction models for the analysis of the species formed in CO2 capture processes with amine- based sorbents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Oxidation of tertiary amines to N-oxides with H2O2 catalyzed by.... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Table 2 Oxidation of tertiary amines to N-oxides with H2O2 catalyzed.... Retrieved from --INVALID-LINK--
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from --INVALID-LINK--
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of Aminopyridines via Acid-Base Extraction
Welcome to the comprehensive technical support guide for the purification of aminopyridines using acid-base extraction. This document is designed for researchers, scientists, and drug development professionals who are looking to efficiently and effectively purify aminopyridine compounds. Here, we will delve into the fundamental principles, provide a detailed step-by-step protocol, and address common issues encountered during this critical purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using acid-base extraction for aminopyridine purification?
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their different acid-base properties.[1][2] Aminopyridines are basic compounds due to the lone pair of electrons on the nitrogen atoms.[3][4] By treating a solution containing an aminopyridine and neutral or acidic impurities with an aqueous acid, the aminopyridine is protonated to form a water-soluble salt.[1][5] This salt will preferentially move into the aqueous layer, while neutral organic impurities remain in the organic layer. Subsequently, the aqueous layer containing the aminopyridine salt is isolated and neutralized with a base to regenerate the pure, water-insoluble aminopyridine, which can then be extracted back into an organic solvent.
Q2: Which acid should I choose for the extraction, and at what concentration?
A dilute solution of a strong acid, such as 1M hydrochloric acid (HCl), is typically effective.[6] The key is to use an acid that is strong enough to fully protonate the aminopyridine. The choice of acid and its concentration can be guided by the pKa of the specific aminopyridine isomer you are working with.
Q3: How do the pKa values of different aminopyridine isomers affect the extraction?
The pKa of the conjugate acid of an aminopyridine determines the pH at which it becomes protonated. A lower pKa indicates a weaker base. It's crucial to select an acidic solution with a pH at least 2 units below the pKa of the aminopyridine to ensure complete protonation and efficient transfer to the aqueous phase.
| Aminopyridine Isomer | pKa of Conjugate Acid | Reference |
| 2-Aminopyridine | 6.86 | [3][7] |
| 3-Aminopyridine | 6.04 | [8][9][10] |
| 4-Aminopyridine | 9.17 | [3][11] |
As you can see, 4-aminopyridine is the most basic, while 3-aminopyridine is the least basic of the three isomers.[3] This difference in basicity can be exploited to separate mixtures of these isomers under carefully controlled pH conditions.
Q4: Can I use a weak acid like acetic acid for the extraction?
Using a weak acid is generally not recommended for the primary extraction step. A weak acid may not be strong enough to completely protonate the aminopyridine, leading to incomplete extraction and lower yields. However, in specific cases where you need to selectively extract a stronger basic impurity from a weakly basic aminopyridine, a carefully chosen weak acid might be applicable.
Q5: What is a "back-extraction" and why is it necessary?
After the initial extraction of the protonated aminopyridine into the aqueous layer, the aqueous layer is then treated with a base to neutralize the aminopyridine salt and regenerate the free base. This free base is often less soluble in water and can be recovered by extracting it back into a fresh portion of an immiscible organic solvent. This process is called back-extraction and is a crucial step for isolating the purified product.[2]
Detailed Experimental Protocol
This protocol provides a general framework for the acid-base extraction of an aminopyridine from a mixture containing neutral impurities.
Materials and Reagents:
-
Crude aminopyridine mixture
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)[6]
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture containing the aminopyridine in a suitable water-immiscible organic solvent.[6] The choice of solvent will depend on the solubility of your specific aminopyridine and impurities.
-
Acidic Wash (Extraction):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[6]
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the aqueous phase (this can vary depending on the density of the organic solvent used).
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl at least two more times to ensure complete extraction of the aminopyridine. Combine all aqueous extracts.
-
-
Neutral Impurity Isolation (Optional): The remaining organic layer contains the neutral impurities. This layer can be washed with brine, dried over an anhydrous drying agent, and the solvent evaporated to isolate the neutral components if desired.
-
Basification and Back-Extraction:
-
Combine the acidic aqueous extracts containing the aminopyridinium salt in a clean separatory funnel.
-
Slowly add 1M NaOH or saturated NaHCO₃ solution while swirling, until the solution is basic (test with pH paper). You may observe the formation of a precipitate, which is the free aminopyridine.
-
Add a fresh portion of the organic solvent to the separatory funnel.
-
Shake the funnel to extract the neutral aminopyridine back into the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the back-extraction with fresh organic solvent two more times. Combine all organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with a saturated brine solution to remove most of the dissolved water.[12]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified aminopyridine.
-
Troubleshooting Guide
Problem 1: An emulsion has formed between the organic and aqueous layers.
An emulsion is a stable suspension of one liquid in another, which prevents clear separation of the layers.[13] This is a common problem, especially when using chlorinated solvents or in the presence of surfactant-like impurities.[14]
-
Cause: Vigorous shaking, presence of surfactants, or high concentration of dissolved species.[13][14]
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for some time.[14]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[13]
-
Salting Out: Add a small amount of saturated brine (sodium chloride solution). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[13][15]
-
Filtration: Filter the mixture through a plug of glass wool or Celite.[13][15]
-
Centrifugation: If available, centrifuging the mixture can help to separate the layers.[13]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.[13]
-
Problem 2: Low recovery of the aminopyridine.
-
Cause:
-
Incomplete Extraction: The aminopyridine was not fully protonated and transferred to the aqueous layer.
-
Incomplete Back-Extraction: The aminopyridine was not fully neutralized or extracted back into the organic solvent.
-
Solubility Issues: The aminopyridine salt may have some solubility in the organic solvent, or the free base may have some solubility in the aqueous layer.
-
-
Solution:
-
pH Check: Ensure the pH of the aqueous layer is sufficiently acidic (at least 2 pH units below the pKa) during the initial extraction and sufficiently basic during the back-extraction.
-
Increase Number of Extractions: Perform more extraction and back-extraction steps with smaller volumes of solvent. Multiple extractions are more efficient than a single extraction with a large volume.
-
Solvent Choice: Consider a different organic solvent in which your aminopyridine has higher solubility and its salt has lower solubility.
-
Problem 3: The purified product is still contaminated with acidic or neutral impurities.
-
Cause:
-
Insufficient Washing: The organic layer containing the neutral impurities was not adequately separated from the initial aqueous extract.
-
Co-extraction: Some acidic or highly polar neutral impurities may have been carried over into the aqueous layer.
-
-
Solution:
-
Thorough Separation: Be careful to completely separate the layers at each step.
-
Additional Washes: After the initial acidic extraction, wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Alternative Purification: If significant impurities remain, a secondary purification method like column chromatography or recrystallization may be necessary.[6][16]
-
Visualizing the Workflow
Acid-Base Extraction Workflow for Aminopyridine Purification
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide for the Modern Chemist: 4-Dimethylaminopyridine (DMAP) vs. 4,6-Dimethylpyridin-3-amine – A Predictive Comparison in Nucleophilic Catalysis
Abstract: 4-(Dimethylamino)pyridine (DMAP) is a cornerstone of organic synthesis, revered for its exceptional ability to catalyze a wide range of reactions, most notably acylations. Its efficacy is so pronounced that it often serves as the benchmark against which other nucleophilic catalysts are measured. This guide introduces a structural isomer, 4,6-Dimethylpyridin-3-amine, and provides a detailed, predictive analysis of its potential as a nucleophilic catalyst. In the absence of direct comparative experimental data in the current literature for this compound, this document leverages fundamental principles of electronic theory, steric effects, and basicity to deconstruct the molecular features of both compounds. We will establish why DMAP's specific architecture renders it a "super catalyst" and predict the catalytic viability of its lesser-known counterpart, offering researchers a clear, mechanistically-grounded rationale for catalyst selection.
Introduction: The Quest for Catalytic Efficiency
In the landscape of drug development and fine chemical synthesis, reaction efficiency is paramount. The ability to form bonds under mild conditions with high yields is often enabled by the careful selection of a catalyst. For decades, 4-Dimethylaminopyridine (DMAP) has been a go-to solution for accelerating sluggish acylation and esterification reactions, often achieving rate increases of several orders of magnitude.[1][2] Its mechanism, proceeding through a highly reactive N-acylpyridinium intermediate, is well-documented and serves as a textbook example of nucleophilic catalysis.[3][4]
However, the pursuit of novel reactivity, improved selectivity, and catalysts with more favorable safety profiles necessitates the evaluation of new structures. This guide examines this compound, a structural analogue of DMAP, to assess its potential to function as a viable nucleophilic catalyst. Through a detailed structural and electronic analysis, we will build a robust hypothesis for its expected performance relative to the industry-standard DMAP.
Part 1: The Benchmark – Deconstructing the Power of DMAP
DMAP's remarkable catalytic activity is not accidental; it is a direct consequence of its unique electronic and structural features.
Molecular Structure and Electronic Effects
The key to DMAP's potency lies in the positioning of the dimethylamino group at the C4 position (para) relative to the pyridine ring nitrogen (N1). This specific arrangement allows the lone pair of the exocyclic nitrogen to directly participate in the pyridine ring's π-system through resonance. This electron donation powerfully increases the electron density on the N1 atom, making it an exceptionally strong nucleophile.
Physicochemical Properties
This enhanced electron density is reflected in its basicity. The pKa of DMAP's conjugate acid is approximately 9.6, making it significantly more basic than pyridine itself (pKa ≈ 5.2).[3] This high basicity correlates with high nucleophilicity, enabling its initial attack on the electrophile (e.g., an acid anhydride) to initiate the catalytic cycle.
The Catalytic Cycle in Action
The established mechanism for DMAP-catalyzed acylation involves two main stages:
-
Activation: The highly nucleophilic N1 atom of DMAP attacks the electrophilic carbonyl carbon of an acid anhydride, displacing a carboxylate anion and forming a highly reactive and electrophilic N-acylpyridinium salt.
-
Acyl Transfer: A nucleophile, such as an alcohol, attacks the activated acyl group of the N-acylpyridinium salt. This step is far more rapid than the attack of the alcohol on the original anhydride. The departure of DMAP regenerates the catalyst and yields the final ester product. An auxiliary base is often used to neutralize the protonated DMAP, fully turning over the catalytic cycle.[3][4]
References
A Comparative Analysis of Basicity in Dimethylaminopyridine (DMAP) Isomers: A Guide for Researchers
In the landscape of organic synthesis, pyridine derivatives stand out for their utility as catalysts and reagents. Among these, the isomers of dimethylaminopyridine (DMAP) are particularly noteworthy. Their efficacy, especially in nucleophilic catalysis, is intrinsically linked to their basicity—a property that varies significantly across the 2-, 3-, and 4-substituted isomers. This guide provides an in-depth comparison of the basicity of these isomers, grounded in stereoelectronic principles and supported by experimental data, to inform researchers in their selection of the appropriate catalyst for specific applications.
The Critical Role of Basicity in Catalysis
Basicity, a measure of a compound's ability to accept a proton, is quantified by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base.[1] For pyridine derivatives, the lone pair of electrons on the ring nitrogen is the primary site of protonation.[2] The availability of this lone pair is modulated by the electronic effects of substituents on the pyridine ring.[2][3][4] Electron-donating groups enhance basicity by increasing electron density on the ring nitrogen, while electron-withdrawing groups decrease it.[5] This modulation of basicity is a key determinant of the catalytic activity of DMAP isomers.
Comparative Basicity: A Quantitative Overview
The basicity of the three dimethylaminopyridine isomers follows a distinct trend, as evidenced by the pKa values of their respective conjugate acids.
| Compound | Isomer Position | pKa of Conjugate Acid | Relative Basicity |
| Pyridine (Reference) | - | 5.23[6] | - |
| 3-Dimethylaminopyridine | meta | 6.57 | Weakest |
| 2-Dimethylaminopyridine | ortho | 8.80 | Intermediate |
| 4-Dimethylaminopyridine | para | 9.70[1][7][8][9][10] | Strongest |
Note: pKa values can vary slightly depending on the experimental conditions and solvent.
The data clearly indicates the following order of basicity: 4-DMAP > 2-DMAP > 3-DMAP . This significant variation, with 4-DMAP being over 10,000 times more basic than pyridine, stems from a combination of resonance, inductive, and steric effects.[1]
Unraveling the Stereoelectronic Factors: A Mechanistic Deep Dive
The observed trend in basicity can be rationalized by examining the electronic and steric interactions within each isomer upon protonation. The stability of the resulting conjugate acid is the determining factor: a more stable conjugate acid corresponds to a stronger parent base.[7][11]
The exceptionally high basicity of 4-DMAP is attributed to the powerful resonance stabilization of its conjugate acid, the 4-dimethylaminopyridinium ion.[1][12][13] Upon protonation of the ring nitrogen, the lone pair of electrons on the exocyclic dimethylamino nitrogen can be delocalized into the pyridine ring. This delocalization spreads the positive charge over multiple atoms, including the less electronegative exocyclic nitrogen, which significantly stabilizes the conjugate acid.[1][7]
Caption: Resonance delocalization in the 4-dimethylaminopyridinium ion.
This charge distribution makes the formation of the conjugate acid more favorable, thus rendering 4-DMAP a much stronger base than pyridine.
In the case of 3-dimethylaminopyridine, the dimethylamino group is in the meta position relative to the ring nitrogen. Due to the nodal properties of the pyridine π-system, the lone pair of the exocyclic nitrogen cannot be delocalized onto the ring nitrogen through resonance. Consequently, the primary electronic influence is the electron-withdrawing inductive effect of the sp2-hybridized ring nitrogen, which slightly destabilizes the conjugate acid by pulling electron density away. This results in 3-DMAP being only moderately more basic than pyridine itself, with the increase primarily due to the electron-donating inductive effect of the dimethylamino group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. basicity of pyridine [quimicaorganica.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (Solved) - 4-dimethyl amino pyridine (DMAP) is more basic than pyridine.... (1 Answer) | Transtutors [transtutors.com]
- 8. lookchem.com [lookchem.com]
- 9. chegg.com [chegg.com]
- 10. 4-Dimethylaminopyridine CAS#: 1122-58-3 [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
In-Depth Technical Guide to the Structure-Activity Relationship of 4,6-Dimethylpyridin-3-amine Analogs as Kinase Inhibitors
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4,6-dimethylpyridin-3-amine analogs, a promising scaffold in the discovery of novel kinase inhibitors. Drawing upon established principles from analogous aminopyridine and related heterocyclic systems, this document will delve into the key structural modifications that influence inhibitory potency and selectivity.
The this compound Core: A Privileged Scaffold
The this compound core serves as a versatile and synthetically accessible starting point for the development of kinase inhibitors. The aminopyridine motif is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The methyl groups at the 4- and 6-positions of the pyridine ring provide a degree of steric bulk and can influence the overall conformation and physicochemical properties of the molecule.
Deconstructing the Structure-Activity Relationship
The biological activity of this compound analogs is profoundly influenced by substitutions at three key positions: the exocyclic amino group (N3), the C2 position, and the C5 position of the pyridine ring.
Modifications of the Exocyclic Amino Group (N3)
The substituent attached to the 3-amino group is arguably the most critical determinant of a compound's inhibitory profile. This group typically extends into the solvent-exposed region of the ATP-binding pocket or can interact with residues in the hydrophobic back pocket.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl rings at this position is a common strategy to enhance potency. These groups can engage in various non-covalent interactions, including van der Waals forces, pi-stacking, and hydrogen bonds with residues in the kinase domain. The nature and substitution pattern of these rings are crucial. For instance, in related aminopyrimidine series, the presence of electron-withdrawing or electron-donating groups on the aryl ring can significantly modulate activity.
-
Linker Moiety: The connection between the 3-amino group and a terminal ring system can also be optimized. Simple amide or urea linkages are frequently employed. The length and flexibility of this linker can impact the ability of the terminal group to access and interact with distal pockets of the kinase.
-
Solubilizing Groups: The incorporation of polar groups, such as morpholine or piperazine, on the N3-substituent can improve aqueous solubility, a critical parameter for drug development.
Substitution at the C2 Position
The C2 position of the pyridine ring is often directed towards the ribose-binding pocket of the ATP site.
-
Small Alkyl or Cyano Groups: Introduction of small, non-bulky substituents like methyl or cyano groups at this position can be well-tolerated and may enhance binding affinity through hydrophobic interactions or by modulating the electronics of the pyridine ring.
-
Hydrogen Bond Donors/Acceptors: Functional groups capable of forming hydrogen bonds, such as small amines or hydroxyl groups, could potentially interact with residues in this region to improve potency.
Substitution at the C5 Position
The C5 position is typically solvent-exposed, offering an opportunity to introduce larger groups to enhance physicochemical properties or to target unique features of a specific kinase.
-
Improving Pharmacokinetic Properties: The addition of polar groups or solubilizing moieties at C5 can improve properties such as metabolic stability and bioavailability without significantly impacting the core binding interactions.
-
Probing for Selectivity: By introducing substituents that can interact with non-conserved residues in the solvent-exposed region, it may be possible to achieve selectivity for a particular kinase over other closely related family members.
Comparative Analysis of Biological Activity
While a comprehensive, publicly available SAR study specifically for this compound analogs is limited, we can infer trends from closely related aminopyridine and aminopyrimidine kinase inhibitors. The following table presents hypothetical but representative data to illustrate the potential impact of various substitutions.
| Compound ID | N3-Substituent | C2-Substituent | C5-Substituent | Target Kinase | IC50 (nM) |
| Parent | H | H | H | Kinase X | >10000 |
| Analog A | Phenyl | H | H | Kinase X | 500 |
| Analog B | 4-Fluorophenyl | H | H | Kinase X | 150 |
| Analog C | 4-Methoxyphenyl | H | H | Kinase X | 300 |
| Analog D | 4-Fluorophenyl | CN | H | Kinase X | 50 |
| Analog E | 4-Fluorophenyl | CN | Morpholinomethyl | Kinase X | 75 |
| Analog F | 4-Fluorophenyl | CN | H | Kinase Y | 800 |
Interpretation of Data:
-
The introduction of a phenyl group at N3 (Analog A) significantly improves potency compared to the unsubstituted parent compound.
-
Substitution on the phenyl ring (Analogs B and C) further modulates activity, with an electron-withdrawing fluorine atom being more favorable in this hypothetical case.
-
The addition of a cyano group at the C2 position (Analog D) leads to a substantial increase in potency, likely due to favorable interactions in the ribose-binding pocket.
-
Appending a solubilizing group at the C5 position (Analog E) slightly reduces potency but may improve pharmacokinetic properties.
-
The comparison of Analog D's activity against Kinase X and Kinase Y highlights the potential for achieving selectivity based on subtle structural modifications.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of N-substituted this compound analogs can be achieved through several established synthetic routes. A common approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable precursor, such as 3-bromo-4,6-dimethylpyridine.
-
Reaction Setup: In a reaction vessel, combine the 3-bromo-4,6-dimethylpyridine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 2-3 equivalents).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of N-substituted this compound analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs is typically assessed using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, the substrate (a peptide or protein), ATP, and the test compounds at various concentrations.
-
Kinase Reaction: In a multi-well plate, add the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
ATP Detection: After the incubation period, add a luminescence-based ATP detection reagent to each well. This reagent contains luciferase and its substrate, which produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The intensity of the luminescence is inversely proportional to the kinase activity (as more active kinase consumes more ATP, resulting in a lower signal).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By systematically exploring the structure-activity relationships through modifications at the N3, C2, and C5 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs. Future efforts should focus on obtaining high-resolution co-crystal structures of these inhibitors bound to their target kinases to rationalize the observed SAR and guide the design of next-generation compounds with improved therapeutic potential.
A Comparative Guide to the Biological Activities of Substituted Aminopyridines for Researchers and Drug Development Professionals
Introduction
Within the vast landscape of medicinal chemistry, heterocyclic compounds stand as a cornerstone of drug discovery. Their unique structural motifs offer a versatile scaffold for interacting with a wide array of biological targets. Among these, the aminopyridine core, a simple yet potent pharmacophore, has garnered significant attention. Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each providing a distinct vector for chemical modification.[1][2] This structural simplicity belies a remarkable pharmacological diversity, with substituted aminopyridines demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]
The explosion of research into aminopyridine derivatives necessitates a consolidated resource for scientists in the field. This guide provides a comparative analysis of the biological activities of various substituted aminopyridines. By presenting key experimental data, detailing essential protocols, and illustrating the underlying mechanisms, this document aims to empower researchers and drug development professionals to navigate this promising chemical space and accelerate the journey from novel compound to transformative therapy.
Section 1: Anticancer Activity of Substituted Aminopyridines
The development of targeted cancer therapies remains a paramount challenge in modern medicine. Substituted aminopyridines have emerged as a promising class of compounds, exhibiting potent anticancer activity through diverse mechanisms of action.
Mechanism of Action: Precision Targeting of Cancer Pathways
A key strategy in modern oncology is the inhibition of signaling pathways that are aberrantly activated in cancer cells. Substituted aminopyridines have been shown to be effective inhibitors of several critical kinases that drive tumor growth and survival.
-
PI3Kδ Inhibition: The phosphoinositide-3-kinase (PI3K) pathway is frequently overactive in hematological malignancies. Specific derivatives of 2-aminopyridine have been designed as potent inhibitors of the PI3Kδ isoform, leading to the suppression of cancer cell proliferation.[4]
-
JAK2 Inhibition: The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase whose dysregulation is implicated in myeloproliferative neoplasms. Novel aminopyridine derivatives have been identified as potent and selective JAK2 inhibitors.[5]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a variety of cancers. Rationally designed aminopyrimidine derivatives have demonstrated potent inhibitory activity against TRKA.[6][7]
Beyond kinase inhibition, these compounds can induce apoptosis (programmed cell death) and cell cycle arrest , preventing the uncontrolled division of cancer cells.[4]
Comparative Data: Anticancer Potency of Substituted Aminopyridines
The following table summarizes the in vitro cytotoxic activity of representative substituted aminopyridine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound C3 | TRKA Inhibitor | KM-12 (Colon) | 6.5 nM (enzyme assay) | [6][7] |
| Compound C4 | TRKA Inhibitor | N/A | 5.0 nM (enzyme assay) | [6] |
| Compound C6 | TRKA Inhibitor | N/A | 7.0 nM (enzyme assay) | [6] |
| MR3278 | PI3Kδ Inhibitor | MOLM-16 (AML) | 2.6 | [4] |
| MR3278 | PI3Kδ Inhibitor | Mv-4-11 (AML) | 3.7 | [4] |
| Compound 12k | JAK2 Inhibitor | HEL (Erythroleukemia) | 0.006 | [5] |
| Compound 12l | JAK2 Inhibitor | HEL (Erythroleukemia) | 0.003 | [5] |
| Pyridine-Urea 8e | VEGFR-2 Inhibitor | MCF-7 (Breast) | 0.22 | [8] |
| Pyridine-Urea 8n | VEGFR-2 Inhibitor | MCF-7 (Breast) | 1.88 | [8] |
| Tetralin-chalcone 3a | α,β-unsaturated ketone | Hela (Cervix) | 3.5 µg/mL | [9] |
| Tetralin-chalcone 3a | α,β-unsaturated ketone | MCF-7 (Breast) | 4.5 µg/mL | [9] |
Note: nM to µM conversion: 1000 nM = 1 µM. Direct comparison of IC50 values should be made with caution due to differing experimental conditions.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test aminopyridine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt signaling pathway by substituted aminopyridines.
Section 2: Antimicrobial Activity of Substituted Aminopyridines
The rise of antimicrobial resistance is a global health crisis, demanding the development of novel therapeutic agents. Substituted aminopyridines have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Disrupting Microbial Growth
While the precise mechanisms of action for many aminopyridine-based antimicrobials are still under investigation, they are thought to interfere with essential cellular processes in microorganisms. This may include the inhibition of crucial enzymes or the disruption of cell membrane integrity. The structure of the substituent on the aminopyridine core plays a critical role in determining the spectrum and potency of antimicrobial activity.
Comparative Data: Antimicrobial Efficacy of Substituted Aminopyridines
The following table presents a comparison of the antimicrobial activity of various substituted aminopyridines, highlighting their minimum inhibitory concentrations (MIC) against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2c | Staphylococcus aureus | 0.039 | [10][11] |
| Compound 2c | Bacillus subtilis | 0.039 | [10][11] |
| Dodecanoic acid derivative 1 | Bacillus subtilis | Good activity | [12] |
| Dodecanoic acid derivative 1 | Staphylococcus aureus | Good activity | [12] |
| Dodecanoic acid derivative 1 | Escherichia coli | Good activity | [12] |
| Dodecanoic acid derivative 1 | Aspergillus niger | Good activity | [12] |
| Dodecanoic acid derivative 1 | Candida albicans | Good activity | [12] |
| Cu-4AP-Br complex | Antibacterial | Remarkable activity | [3] |
Note: "Good activity" indicates that the source reported significant antimicrobial effects without specifying the MIC value.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the test aminopyridine compound in cation-adjusted Mueller-Hinton broth directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Experimental Workflow Visualization
Caption: Workflow for screening the antimicrobial activity of aminopyridine derivatives.
Section 3: Anti-inflammatory Activity of Substituted Aminopyridines
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted aminopyridines have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.
Mechanism of Action: Quelling the Inflammatory Cascade
The anti-inflammatory effects of substituted aminopyridines are attributed to their ability to interfere with the production and signaling of pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: Compounds such as 4-aminopyridine have been shown to significantly reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[13][14]
-
Modulation of Kinase Pathways: Aminopyridine N-oxides have been developed as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[15]
-
Promotion of Anti-inflammatory Responses: Certain aminopyridines can also promote the expression of anti-inflammatory markers such as interleukin-10 (IL-10) and CD206, contributing to the resolution of inflammation.[13][14]
Comparative Data: Anti-inflammatory Activity of Substituted Aminopyridines
The following table summarizes the anti-inflammatory properties of selected aminopyridine derivatives.
| Compound/Derivative | In Vitro/In Vivo Model | Endpoint Measured | Result | Reference |
| Compound 45 | LPS-induced TNF-α in human whole blood | Inhibition of TNF-α production | Significant reduction | [15] |
| Compound 45 | Murine model of acute inflammation | ED50 for TNF-α reduction | 1 mg/kg (oral) | [15] |
| Compound 45 | Rat model of adjuvant arthritis | ED50 | 4.5 mg/kg (oral) | [15] |
| 4-Aminopyridine | Burn injury in mice | Expression of pro-inflammatory cytokines (IL-1β, TNF-α) | Significantly reduced | [13][14] |
| 4-Aminopyridine | Burn injury in mice | Expression of anti-inflammatory markers (CD206, ARG-1, IL-10) | Increased | [13][14] |
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines, including TNF-α.
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in a 96-well plate.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test aminopyridine compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
Signaling Pathway Visualization
Caption: Inhibition of the p38 MAP kinase signaling pathway by aminopyridine N-oxides.
Section 4: Neuroprotective Effects of Substituted Aminopyridines
Neurodegenerative diseases, such as multiple sclerosis (MS), are characterized by the progressive loss of neuronal structure and function. 4-aminopyridine and its derivatives have shown significant promise in providing both symptomatic relief and potential neuroprotection.[16][17][18][19][20]
Mechanism of Action: Restoring Neuronal Function and Promoting Myelin Health
The neuroprotective effects of aminopyridines are multifaceted, addressing both the functional consequences and the underlying pathology of demyelination.
-
Potassium Channel Blockade: In demyelinated axons, voltage-gated potassium (Kv) channels become exposed, leading to a leakage of potassium ions and impaired action potential propagation. 4-aminopyridine is a broad-spectrum blocker of these channels, which enhances signal conduction in demyelinated neurons, providing symptomatic relief for patients with MS.[16][17]
-
Remyelination and Neuroaxonal Protection: Beyond its symptomatic effects, there is growing evidence that 4-aminopyridine may promote remyelination and prevent neuroaxonal loss.[18][19][21] Studies have shown that newly synthesized derivatives of 4-aminopyridine can reverse the effects of chemically induced demyelination.[18]
-
Myelin Stabilization: 4-aminopyridine may also exert its protective effects by stabilizing myelin through the nuclear factor of activated T-cells (NFAT) pathway.[16]
Comparative Data: Neuroprotective Effects of Substituted Aminopyridines
The following table highlights the neuroprotective effects of 4-aminopyridine and its derivatives in preclinical models.
| Compound/Derivative | Neurological Disorder Model | Endpoint Measured | Result | Reference |
| 4-Aminopyridine (Fampridine) | Multiple Sclerosis (clinical) | Walking disability | Symptomatic improvement | [16] |
| 4-Aminopyridine | Experimental Optic Neuritis | Retinal neurodegeneration | Reduced | [21] |
| Compound 4b | Cuprizone-induced demyelination in mice | Mature oligodendrocytes | Number closer to control | [18] |
| Compound 4c | Cuprizone-induced demyelination in mice | Mature oligodendrocytes | Number closer to control | [18] |
| Compound 4b | Cuprizone-induced demyelination in mice | Memory (passive avoidance test) | Improved latency time | [18] |
| Compound 4c | Cuprizone-induced demyelination in mice | Memory (passive avoidance test) | Improved latency time | [18] |
Experimental Protocol: Cuprizone-Induced Demyelination Model
The cuprizone model is a widely used in vivo model to study demyelination and remyelination in the central nervous system.
Principle: Cuprizone is a copper-chelating agent that, when administered in the diet of mice, selectively induces the death of mature oligodendrocytes, leading to widespread demyelination, particularly in the corpus callosum.
Step-by-Step Methodology:
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Cuprizone Administration: Feed the mice a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination.
-
Compound Treatment: Administer the test aminopyridine derivatives (e.g., via oral gavage or intraperitoneal injection) concurrently with the cuprizone diet.
-
Behavioral Testing: Perform behavioral tests, such as the passive avoidance test, to assess cognitive function.
-
Histological Analysis: At the end of the treatment period, perfuse the animals and collect the brains for immunohistochemical analysis. Stain brain sections for myelin (e.g., with Luxol Fast Blue) and for markers of mature oligodendrocytes (e.g., APC).
-
Quantification: Quantify the extent of demyelination and the number of oligodendrocytes in the corpus callosum using image analysis software.
Mechanism of Action Visualization
Caption: Mechanism of action of 4-aminopyridine on a demyelinated axon.
Section 5: Structure-Activity Relationship (SAR) Insights
The biological activity of substituted aminopyridines is exquisitely sensitive to the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
-
For Anti-inflammatory Activity: In the case of p38 MAP kinase inhibitors, the presence of an N-oxide on the pyridine ring was found to be essential for potent activity and selectivity against other kinases.[15] This highlights the importance of this specific functional group in the binding interaction with the target enzyme.
-
For Antimalarial Activity: Studies on 3,5-diarylaminopyridines have shown that modifications to the 2-amino group or replacement of the pyridine core can lead to a significant loss of antimalarial activity.[22] This suggests that the 2-amino group is a critical pharmacophoric feature for this particular biological effect.
-
For Anticancer Activity: The antiproliferative activity of pyridine derivatives is influenced by the number and position of methoxy (O-CH3) groups, as well as the presence of other functional groups like amino (NH2), hydroxyl (OH), and halogens.[23]
-
For Antimicrobial Activity: In a series of 2-aminopyridine derivatives, the presence of a cyclohexylamine moiety was found to be crucial for antimicrobial activity, while the introduction of a methylene spacer after the amine function resulted in a loss of activity.[11]
These examples underscore the importance of systematic SAR studies in optimizing the therapeutic potential of the aminopyridine scaffold.
Conclusion
Substituted aminopyridines represent a highly versatile and privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities. From targeted anticancer agents and novel antimicrobials to potent anti-inflammatory and neuroprotective compounds, the potential of this chemical class is vast. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the identification of promising lead compounds and guiding the design of next-generation therapeutics. As our understanding of the intricate structure-activity relationships continues to evolve, the aminopyridine core is poised to remain a fertile ground for the discovery of innovative medicines that address some of the most pressing challenges in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Elucidation of 4,6-Dimethylpyridin-3-amine Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystal structure analysis with other common analytical techniques for the characterization of 4,6-Dimethylpyridin-3-amine derivatives. These pyridine-based compounds are significant scaffolds in medicinal chemistry, notably in the development of kinase inhibitors for cancer therapy.[1][2][3][4] Understanding their exact spatial arrangement is crucial for deciphering structure-activity relationships (SAR) and optimizing their therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for X-ray crystallography and a comparative analysis to guide the selection of the most appropriate characterization methods.
The Central Role of 3D Structure: Why X-ray Crystallography is the Gold Standard
While various spectroscopic methods provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. This unambiguous structural data is critical for understanding intermolecular interactions, such as hydrogen bonding, which govern crystal packing and can influence a drug's solid-state properties like solubility and stability.[5]
However, the journey to a crystal structure is not without its challenges, primarily the need to grow a high-quality single crystal. This guide will walk you through a typical workflow, from synthesis to final structure, and then compare the insights gained from SCXRD with those from other powerful analytical techniques.
Experimental Workflow: From Powder to Structure
The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a hypothetical this compound derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,6-Dimethylpyridin-3-amine | High-Purity Reagent [benchchem.com]
- 3. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Computational Modeling of 4,6-Dimethylpyridin-3-amine Interactions
For researchers and drug development professionals, understanding the molecular interactions of promising scaffolds is paramount. 4,6-Dimethylpyridin-3-amine, a pyridine derivative, represents a class of compounds frequently encountered in medicinal chemistry due to the pyridine ring's versatile role in forming key interactions with biological targets.[1][2][3] Its structural features—a hydrogen bond-donating amino group, a hydrogen bond-accepting pyridine nitrogen, and hydrophobic methyl groups—make it an interesting candidate for targeted drug design.[4][5]
This guide provides an in-depth comparison of computational methodologies to model the interactions of this compound. We will move from rapid, high-throughput techniques to more computationally intensive, high-accuracy methods, explaining the causality behind each choice and providing self-validating protocols. Our goal is to equip you with the knowledge to select the appropriate computational tool for your research question, balancing the need for speed with the demand for accuracy.
Chapter 1: Foundational Analysis - Molecular Docking
Expertise & Experience: The Rationale for Starting with Docking
Molecular docking is the cornerstone of in-silico drug discovery. Its primary purpose is to predict the preferred orientation (the "pose") of a ligand when bound to a receptor and to estimate the strength of that interaction, typically as a scoring value.[6] We begin with docking because it is computationally inexpensive, allowing for the rapid screening of thousands or even millions of compounds. For a known scaffold like this compound, docking helps generate initial, testable hypotheses about its binding mode to a protein of interest.
The fundamental principle relies on a search algorithm to explore the conformational space of the ligand within the protein's binding site and a scoring function to rank the generated poses.[7] Studies on similar pyridine derivatives have shown that key interactions often involve hydrogen bonds and π-π stacking, which are well-captured by modern scoring functions.[6]
Experimental Protocol: Molecular Docking of this compound using AutoDock Vina
This protocol outlines a standard docking procedure.
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, co-solvents, and existing ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.
-
Define the "grid box," a designated cubic space that encompasses the entire binding site where the docking algorithm will search for poses.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound, for instance, from the PubChem database (CID 7060669).[4]
-
Assign partial charges and define the rotatable bonds. The flexibility of the amino group is crucial for forming optimal hydrogen bonds.
-
-
Execution of Docking:
-
Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box coordinates.
-
The program will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol.
-
-
Analysis of Results:
-
Visualize the top-ranked poses within the receptor's active site.
-
Analyze the specific interactions formed (e.g., hydrogen bonds with specific residues, hydrophobic contacts, π-stacking with aromatic residues). The pyridine ring is a prime candidate for π-π stacking interactions.
-
Trustworthiness: A Self-Validating System
To ensure the reliability of docking results, the following controls are essential:
-
Re-docking: If the crystal structure contains a co-crystallized ligand, remove it and dock it back into the binding site. A successful docking run should reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Scoring Function Validation: Docking scores are approximations. It is crucial not to over-interpret small differences in scores between compounds. Their primary strength lies in distinguishing between potential binders and non-binders.
Chapter 2: Dynamic Refinement - Molecular Dynamics (MD) Simulations
Expertise & Experience: Why Static Pictures Are Not Enough
Docking provides a static snapshot of a potential interaction. However, biological systems are inherently dynamic.[8] Proteins are flexible, and their conformations fluctuate in solution. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing a more realistic view of the protein-ligand complex in a simulated physiological environment (including explicit water and ions).[9][10]
We employ MD simulations after docking for two primary reasons:
-
To Assess Pose Stability: To verify if the binding pose predicted by docking is stable over time or if the ligand dissociates or shifts to a different conformation.
-
To Understand Dynamic Interactions: To observe how the protein's flexibility accommodates the ligand and to calculate more refined interaction energies.[11]
Experimental Protocol: MD Simulation of a Protein-Ligand Complex
This protocol assumes a starting complex from a docking experiment.
-
System Setup:
-
Place the docked protein-ligand complex in a simulation box.
-
Solvate the system by adding explicit water molecules. This is crucial as water mediates many interactions.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge, mimicking physiological salt concentrations.
-
Select an appropriate force field (e.g., AMBER, CHARMM), which is a set of parameters that defines the potential energy of the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries created during the setup.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps at constant temperature and pressure to allow the water molecules and ions to relax around the solute.
-
-
Production Run:
-
Run the simulation for a desired length of time (typically nanoseconds to microseconds) without restraints. During this phase, the trajectory of atomic movements is saved for analysis.
-
-
Trajectory Analysis:
-
RMSD (Root-Mean-Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand suggests a stable binding pose.
-
RMSF (Root-Mean-Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions that may be important for binding.
-
Binding Free Energy Estimation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots.[12]
-
Trustworthiness: Ensuring Simulation Validity
A robust MD simulation requires careful validation:
-
Convergence: The simulation must be run long enough for properties like RMSD and total energy to converge, indicating the system has reached a stable state.
-
Control Simulation: Running a simulation of the protein without the ligand (apo form) can provide a baseline for conformational changes induced by ligand binding.
Chapter 3: The Gold Standard - Rigorous Free Energy Calculations
Expertise & Experience: When High Accuracy is Non-Negotiable
For lead optimization, where subtle chemical modifications can lead to significant changes in potency, we need methods that can predict binding affinities with near-experimental accuracy. Alchemical free energy calculations, such as Free Energy Perturbation (FEP), meet this need.[13][14]
FEP calculates the relative binding free energy (ΔΔG) between two similar ligands (e.g., comparing this compound with a derivative where a methyl group is changed to a chlorine). It does this by simulating a non-physical, or "alchemical," transformation of one ligand into the other, both in solution and when bound to the protein.[15] The difference in the free energy of these two transformations yields the ΔΔG. FEP calculations, while computationally expensive, can often predict binding affinities to within 1 kcal/mol of experimental values, making them invaluable for prioritizing which compounds to synthesize.[13][16]
Conceptual Protocol: Relative Binding Free Energy via FEP
-
System Preparation: Prepare two solvated systems as in MD: the protein bound to ligand A and the protein bound to ligand B.
-
Define Perturbation Map: Create a map that connects the ligands to be compared. For a simple case, this is a single "edge" transforming ligand A into ligand B.
-
Run Alchemical Simulations: The simulation software performs the transformation in a series of small, discrete steps (lambda windows). At each step, the properties of atom A are slowly turned off while the properties of atom B are turned on. This is done for the ligand in the protein binding site and for the ligand free in solution.
-
Calculate ΔΔG: The free energy change for each transformation is calculated. The difference between the bound and unbound transformations gives the relative binding free energy (ΔΔG), as described by the thermodynamic cycle.
Trustworthiness: Validating FEP Predictions
-
Cycle Closure: When comparing multiple ligands (A, B, C), one can calculate ΔΔG for A→B, B→C, and A→C. The results should be consistent (i.e., ΔΔG(A→C) ≈ ΔΔG(A→B) + ΔΔG(B→C)). A lack of "cycle closure" indicates potential sampling problems or force field inaccuracies.
-
Benchmarking: Before a predictive study, the FEP protocol should be benchmarked on a set of known binders for the target system to confirm its predictive power.[13]
References
- 1. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmjpublishers.com [cmjpublishers.com]
- 4. This compound | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1193-71-1 [matrix-fine-chemicals.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Studies of Proteins: Dynamics and Interactions with Small Molecules - ProQuest [proquest.com]
- 9. Simulation Studies of Protein and Small Molecule Interactions and Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Molecular Dynamics Simulation in Protein Study [mdpi.com]
- 11. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cresset-group.com [cresset-group.com]
- 14. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Accurate calculation of absolute free energy of binding for SHP2 allosteric inhibitors using free energy perturbation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Characterization of 4,6-Dimethylpyridin-3-amine Reaction Products by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is the bedrock of innovation. 4,6-Dimethylpyridin-3-amine is a valuable scaffold in the synthesis of a diverse range of biologically active molecules and functional materials. Its structural modification through common synthetic routes such as N-acylation, N-alkylation, and diazotization followed by azo coupling leads to a variety of derivatives with unique properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of these reaction products. This guide provides an in-depth exploration of the NMR-based characterization of this compound and its derivatives, offering a comparative analysis with other common analytical techniques and detailed experimental insights.
The Foundational NMR Fingerprint of this compound
A thorough understanding of the NMR spectrum of the starting material is paramount for accurately identifying the structural changes in its reaction products. The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus, influenced by the electron-donating amino group and the electron-withdrawing pyridine ring nitrogen.
¹H NMR Spectroscopy: The aromatic protons of the pyridine ring typically resonate in the downfield region due to the ring's diamagnetic anisotropy.[1] The α-protons (adjacent to the ring nitrogen) are the most deshielded. Substituents on the ring significantly influence these chemical shifts.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the nature of the substituents.[1]
dot graph "4_6_Dimethylpyridin_3_amine_Structure" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=none];
} caption: "Structure of this compound"
Based on the analysis of similar pyridine derivatives, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.0 | - |
| H5 | ~6.8 | - |
| 4-CH₃ | ~2.4 | ~20 |
| 6-CH₃ | ~2.3 | ~23 |
| 3-NH₂ | ~3.5 (broad) | - |
| C2 | - | ~145 |
| C3 | - | ~130 |
| C4 | - | ~148 |
| C5 | - | ~115 |
| C6 | - | ~155 |
Elucidating Reaction Products: A Journey Through NMR Spectral Changes
The true power of NMR spectroscopy lies in its ability to reveal the subtle and significant changes in molecular structure upon chemical reaction. Here, we explore the expected NMR spectral transformations for common reactions of this compound.
dot graph "Reaction_Pathways" { graph [rankdir="LR", splines=true, nodesep=0.6]; node [shape=box, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption: "Common Reaction Pathways of this compound"
N-Acylation: The Formation of an Amide Bond
The reaction of this compound with an acylating agent, such as acetic anhydride, results in the formation of an N-acetyl derivative. This transformation induces significant and predictable changes in the NMR spectra.
-
¹H NMR: The broad singlet of the amino protons disappears and is replaced by a new, sharp singlet for the amide N-H proton, typically shifted downfield to the region of δ 7.5-8.5 ppm. A new singlet corresponding to the acetyl methyl group will appear around δ 2.1-2.2 ppm. The aromatic protons of the pyridine ring will also experience a downfield shift due to the electron-withdrawing effect of the newly formed acetyl group.
-
¹³C NMR: A new signal for the carbonyl carbon of the amide will appear in the range of δ 168-172 ppm. The carbon atoms of the pyridine ring will also show a downfield shift.
N-Alkylation: The Introduction of an Alkyl Group
N-alkylation, for instance with ethyl iodide, introduces an ethyl group to the amino nitrogen. The resulting NMR spectra will clearly reflect this addition.
-
¹H NMR: The amino protons are replaced by a new N-H proton signal, and new signals corresponding to the ethyl group will appear: a quartet around δ 3.2-3.4 ppm for the methylene (-CH₂-) protons and a triplet around δ 1.2-1.4 ppm for the methyl (-CH₃) protons. The coupling between these protons will be evident.
-
¹³C NMR: New signals for the ethyl group carbons will be observed, with the methylene carbon appearing around δ 35-45 ppm and the methyl carbon around δ 14-16 ppm.
Diazotization and Azo Coupling: The Genesis of a Chromophore
The diazotization of this compound followed by coupling with a suitable aromatic compound, like β-naphthol, yields a highly colored azo dye. The NMR spectrum of the product will be significantly different from the starting material.
-
¹H NMR: The signals for the amino group will be absent. A new set of aromatic signals corresponding to the β-naphthol moiety will appear. The protons on the pyridine ring will be shifted, often downfield, due to the strong electron-withdrawing nature of the azo group.
-
¹³C NMR: The carbon atoms of the pyridine ring will experience a significant downfield shift. New aromatic carbon signals from the β-naphthol unit will be present. The carbons directly attached to the azo group will be particularly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes for Reaction Products
| Reaction Product | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| N-Acetyl-4,6-dimethylpyridin-3-amine | Amide N-H: ~8.0 (s)Acetyl CH₃: ~2.1 (s) | Carbonyl C=O: ~170 |
| N-Ethyl-4,6-dimethylpyridin-3-amine | Ethyl CH₂: ~3.3 (q)Ethyl CH₃: ~1.3 (t) | Ethyl CH₂: ~40Ethyl CH₃: ~15 |
| Azo Dye with β-naphthol | Multiple new aromatic signals: ~7.0-8.5 | Multiple new aromatic signals: ~110-150 |
A Comparative Look: NMR vs. Other Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information. A multi-technique approach often yields the most comprehensive characterization.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives
| Technique | Strengths | Weaknesses | Application to this compound Derivatives |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry.[2] Non-destructive. | Lower sensitivity compared to MS.[3] Can be complex to interpret for very large molecules. | Ideal for unambiguous identification of isomers and detailed structural analysis of reaction products. |
| Mass Spectrometry (MS) | High sensitivity.[3] Provides accurate molecular weight information. Can be coupled with chromatography for mixture analysis. | Does not provide detailed structural connectivity information. Isomers can be difficult to distinguish. | Excellent for confirming the molecular weight of the products and identifying impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present in a molecule.[3] Fast and relatively inexpensive. | Does not provide information on the carbon skeleton or connectivity. Spectra can be complex. | Useful for quickly confirming the presence or absence of key functional groups, such as the N-H stretch of the starting amine and the C=O stretch of the N-acetylated product. |
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10];
} caption: "General Experimental Workflow for Synthesis and Characterization"
Experimental Protocol: N-Acetylation of this compound and NMR Analysis
This protocol provides a representative example of the synthesis and characterization of an N-acylated derivative of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in pyridine (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Analysis:
-
Dissolve a small amount of the purified product in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process and analyze the spectra, paying close attention to the disappearance of the starting material signals and the appearance of the expected product signals as detailed in the "N-Acylation" section above.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed characterization of the reaction products of this compound. By carefully analyzing the changes in ¹H and ¹³C NMR spectra, researchers can confidently elucidate the structures of N-acylated, N-alkylated, and azo-coupled derivatives. When used in conjunction with complementary techniques like mass spectrometry and FTIR, a complete and robust characterization of these novel compounds can be achieved, paving the way for their application in various scientific and industrial fields.
References
A Senior Application Scientist's Guide to In Vitro Assay Validation for 4,6-Dimethylpyridin-3-amine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and exacting. For novel compounds like the derivatives of 4,6-Dimethylpyridin-3-amine, a class of molecules with significant therapeutic potential, the foundation of this journey is built upon robust and reliable in vitro data. It is this initial phase of characterization that informs critical decisions, from lead optimization to preclinical development. Consequently, the validation of the in vitro assays employed is not merely a procedural formality but a cornerstone of scientific integrity and, ultimately, patient safety.
This guide provides a comprehensive framework for the validation of in vitro assays tailored to the unique characteristics of this compound derivatives. As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will delve into the causality behind experimental choices, offering a self-validating system of methodologies. We will explore the critical assays for this class of compounds, compare their performance, and provide the experimental data and protocols necessary for their successful implementation and validation in your laboratory.
Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that every recommendation is supported by authoritative sources and established regulatory guidelines.
I. Foundational Pillars of Assay Validation: A Regulatory Perspective
Before delving into specific assays, it is crucial to understand the regulatory landscape that governs their validation. Globally harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a robust framework.[1][2][3][4][5][6][7] These guidelines, particularly ICH Q2(R1), outline the essential validation characteristics that ensure an analytical procedure is fit for its intended purpose.[1][2][3][8]
While these guidelines are extensive, for the context of in vitro assays for drug discovery, we will focus on the most pertinent validation parameters:
-
Specificity/Selectivity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.
The successful validation of these parameters provides confidence that the data generated is reliable and reproducible, forming a solid foundation for further development.[9][10][11]
II. A Comparative Guide to Essential In Vitro Assays for this compound Derivatives
The initial in vitro characterization of a new chemical entity typically involves a battery of assays to assess its biological activity, potential toxicity, and mechanism of action. For this compound derivatives, which often exhibit kinase inhibitory or other signaling pathway modulatory effects, a targeted approach is essential.[12][13][14]
A. Cytotoxicity Assays: Establishing a Therapeutic Window
A fundamental first step is to determine the concentration range at which the compound exhibits biological activity without causing overt cellular toxicity.[15][16][17] This establishes the therapeutic window and informs the dose selection for subsequent, more complex assays.
dot
Caption: Workflow for Cytotoxicity Assessment.
Comparison of Common Cytotoxicity Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[15][17] | Simple, cost-effective, and provides a direct measure of cell death. | Less sensitive to early apoptotic events; can be affected by serum LDH. |
| MTT/XTT Assays | Relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Widely used, well-established, and provides an indication of metabolic activity. | Can be influenced by compounds that affect cellular redox state; requires cell lysis for MTT. |
| Resazurin (alamarBlue) Assay | Measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells. | Highly sensitive, non-toxic to cells (allowing for kinetic studies), and has a wide dynamic range. | Signal can be affected by changes in cellular metabolism unrelated to viability. |
Recommendation: For initial screening, a combination of an LDH release assay (to measure overt cytotoxicity) and a resazurin-based assay (for a sensitive measure of metabolic activity) is recommended. This dual approach provides a more comprehensive picture of the compound's effect on cell health.
B. Genotoxicity Assays: A Critical Early Safety Assessment
Assessing the genotoxic potential of a drug candidate early in development is crucial to mitigate the risk of late-stage failures.[18][19][20][21][22] Regulatory agencies mandate a standard battery of in vitro genotoxicity tests.[18][19]
dot
Caption: Standard In Vitro Genotoxicity Testing Workflow.
Comparison of Key In Vitro Genotoxicity Assays:
| Assay | Principle | Endpoint Measured | Regulatory Guideline |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects point mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[18][21] | Gene mutations | OECD TG 471 |
| In Vitro Micronucleus Assay | Detects chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis and form micronuclei in the cytoplasm of daughter cells.[18][20][23] | Chromosomal damage (clastogenicity and aneugenicity) | OECD TG 487[23] |
| In Vitro Chromosomal Aberration Assay | Evaluates the ability of a compound to induce structural chromosomal abnormalities in cultured mammalian cells.[18][19] | Structural chromosomal aberrations | OECD TG 473 |
Recommendation: The in vitro micronucleus assay is often preferred as a follow-up to the Ames test as it can detect both clastogenic and aneugenic events.[18][19] It is essential to perform these assays both with and without an exogenous metabolic activation system (e.g., S9 fraction) to account for the potential of the parent compound or its metabolites to be genotoxic.[21]
C. Mechanism of Action (MOA) Assays: Unraveling the "How"
For this compound derivatives, which are often designed as kinase inhibitors, elucidating the specific molecular target and mechanism of action is paramount.[24][25][26]
dot
Caption: A Multi-faceted Approach to MOA Studies.
Comparison of Kinase Inhibition Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays (e.g., ³³P-ATP) | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[27] | "Gold standard," direct measurement of enzymatic activity, high sensitivity.[27] | Requires handling of radioactive materials, lower throughput. |
| Luminescence-based Assays (e.g., Kinase-Glo®) | Quantifies the amount of ATP remaining in solution after the kinase reaction.[28] | Homogeneous, high-throughput, and sensitive. | Indirect measurement; can be prone to interference from compounds that affect luciferase. |
| Fluorescence-based Assays (e.g., HTRF®, FRET) | Utilizes fluorescence resonance energy transfer or time-resolved fluorescence to detect the phosphorylated product.[27][28] | Homogeneous, high-throughput, and robust. | Can be susceptible to compound interference with the fluorescent signal. |
Recommendation: For initial high-throughput screening, luminescence or fluorescence-based assays are highly suitable. However, for lead compounds, confirming inhibitory activity with a direct measurement method like a radiometric assay is highly recommended to avoid false positives.[27] Furthermore, determining the mode of inhibition (e.g., ATP-competitive, non-competitive) through kinetic studies is a critical validation step.[25]
III. Experimental Protocols: A Practical Guide
To ensure the trustworthiness of this guide, the following section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with built-in controls and clear acceptance criteria.
Protocol 1: In Vitro Micronucleus Assay Validation
Objective: To validate the in vitro micronucleus assay for the assessment of the genotoxic potential of this compound derivatives in Chinese Hamster Ovary (CHO) cells, following OECD Guideline 487.[23]
Materials:
-
CHO-K1 cell line
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Test compound (this compound derivative)
-
Positive controls: Mitomycin C (without S9), Cyclophosphamide (with S9)
-
Negative/vehicle control (e.g., DMSO)
-
S9 metabolic activation mix
-
Cytochalasin B (optional, for cytokinesis block)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., Methanol:Acetic Acid, 3:1)
-
Staining solution (e.g., Giemsa or Acridine Orange)
Procedure:
-
Cell Culture: Maintain CHO-K1 cells in logarithmic growth phase.
-
Treatment: Seed cells in appropriate culture vessels. After 24 hours, treat with a range of concentrations of the test compound, positive controls, and negative control, both with and without S9 mix.
-
Incubation: Incubate for a short treatment period (e.g., 3-6 hours) followed by a recovery period, or for a continuous treatment period (e.g., 24 hours).
-
Cell Harvest: Harvest cells at a time point that allows for cell division and micronucleus formation (approximately 1.5-2 normal cell cycle lengths after the beginning of treatment).
-
Slide Preparation: Treat harvested cells with a hypotonic solution, fix, and drop onto clean microscope slides.
-
Staining: Stain slides with an appropriate DNA stain.
-
Scoring: Analyze at least 2000 cells per concentration for the presence of micronuclei.
Validation Parameters and Acceptance Criteria:
| Parameter | Method | Acceptance Criteria |
| Cell Viability | Assess cytotoxicity (e.g., using Relative Increase in Cell Count). | Highest concentration should induce approximately 55±5% cytotoxicity.[23] |
| Negative Control | Score micronuclei frequency in vehicle-treated cells. | Micronuclei frequency should be within the laboratory's historical control range. |
| Positive Control | Score micronuclei frequency in positive control-treated cells. | Must induce a statistically significant and biologically relevant increase in micronuclei frequency. |
| Reproducibility | Perform the assay on at least three independent occasions. | Results should be consistent across experiments. |
Protocol 2: Kinase-Glo® Luminescent Kinase Assay Validation
Objective: To validate a luminescent kinase assay for determining the IC50 of a this compound derivative against a target kinase.
Materials:
-
Recombinant target kinase
-
Substrate (peptide or protein)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound
-
Positive control inhibitor
-
Assay buffer (optimized for the target kinase)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control. Prepare kinase, substrate, and ATP solutions in assay buffer.
-
Kinase Reaction: Add the kinase, substrate, and test compound/control to the wells of the assay plate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Signal Detection: Add Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
Validation Parameters and Acceptance Criteria:
| Parameter | Method | Acceptance Criteria |
| Linearity of Kinase Reaction | Perform a time-course experiment to ensure the reaction is in the linear range. | ATP consumption should be less than 20% at the chosen time point. |
| Z'-factor | Calculate the Z'-factor using the signals from the positive and negative controls. | Z' > 0.5 for a robust assay. |
| IC50 Reproducibility | Determine the IC50 value in at least three independent experiments. | The coefficient of variation (CV) of the IC50 values should be <20%. |
| Specificity | Test the compound against a panel of related and unrelated kinases. | The compound should exhibit a significantly higher potency for the target kinase. |
IV. Conclusion: A Commitment to Data Integrity
The validation of in vitro assays is an indispensable component of the drug discovery process for this compound derivatives. By adopting a scientifically rigorous and systematic approach to assay validation, researchers can ensure the generation of high-quality, reliable, and reproducible data. This, in turn, facilitates informed decision-making, accelerates the development of promising therapeutic candidates, and ultimately contributes to the advancement of human health.
This guide has provided a framework for understanding the principles of assay validation, comparing key in vitro assays, and implementing them through detailed protocols. It is my hope that this resource will empower researchers to confidently navigate the complexities of in vitro pharmacology and contribute to the successful development of novel therapeutics.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. starodub.nl [starodub.nl]
- 9. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. marinbio.com [marinbio.com]
- 12. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. criver.com [criver.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Synthesis of Pyridopyrazolopyrimidines: Shifting Paradigms in Heterocyclic Chemistry
For decades, the synthesis of pyridopyrazolopyrimidines, a class of fused heterocyclic compounds with significant therapeutic potential, has been a focal point for synthetic and medicinal chemists. The inherent biological activities of these scaffolds, ranging from kinase inhibition in oncology to antiviral and anti-inflammatory applications, have driven the continuous evolution of synthetic methodologies. This guide provides a comparative analysis of traditional and contemporary reagents and strategies for the synthesis of pyridopyrazolopyrimidines, offering researchers and drug development professionals a comprehensive overview of the available synthetic arsenal.
The Enduring Importance of the Pyridopyrazolopyrimidine Scaffold
The pyridopyrazolopyrimidine core is a privileged structure in drug discovery, largely due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. This has led to the development of numerous compounds with potent inhibitory activity against various protein kinases, making them highly relevant in the field of targeted cancer therapy.[1] The versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.
Traditional Synthetic Routes: The Foundation
Conventional methods for the synthesis of pyridopyrazolopyrimidines have historically relied on multi-step sequences, often involving cyclization and condensation reactions. A common and foundational approach is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] While effective in providing access to the core structure, these methods often necessitate harsh reaction conditions, prolonged reaction times, and can generate a significant amount of waste, prompting the search for more efficient and environmentally benign alternatives.
A typical stepwise synthesis might involve the initial formation of a pyrazole ring, followed by the annulation of the pyridine and pyrimidine rings in subsequent steps. For instance, the reaction of 5-aminopyrazoles with various electrophilic and nucleophilic reagents can be employed to construct the fused ring system.[3] However, these linear syntheses can be inefficient, with the overall yield diminishing with each successive step.
The Rise of Alternative Reagents and Methodologies
In recent years, a paradigm shift has occurred in the synthesis of complex heterocyclic systems like pyridopyrazolopyrimidines. This has been driven by the principles of green chemistry and the demand for more efficient and atom-economical processes. The following sections will compare some of the most impactful alternative approaches to the traditional methods.
Multicomponent Reactions (MCRs): A One-Pot Revolution
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the synthesis of pyridopyrazolopyrimidines. These one-pot syntheses offer significant advantages over classical stepwise methods, including reduced reaction times, higher yields, and a decrease in waste generation.
A notable example is the one-pot, five-component reaction for the synthesis of 3-methyl-1,4,8,9-tetrahydro-5H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. This reaction utilizes readily available starting materials: an aromatic aldehyde, barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate.[4][5] The efficiency of this MCR is remarkable, with some protocols reporting high yields in as little as 15-18 minutes under ultrasonic irradiation in water, completely avoiding the need for a catalyst.[5]
Experimental Protocol: Catalyst-Free, Ultrasound-Assisted Five-Component Synthesis of Pyrazolopyridopyrimidine-diones [5]
-
In a 50 mL round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), barbituric acid (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and ammonium acetate (1.2 mmol) in water (10 mL) is prepared.
-
The flask is then placed in an ultrasonic bath.
-
The reaction mixture is irradiated with ultrasound at a frequency of 40 kHz at room temperature for 15-18 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure pyrazolopyridopyrimidine-dione.
The proposed mechanism for this five-component reaction involves a cascade of condensation and cyclization reactions, initiated by the Knoevenagel condensation of the aldehyde and barbituric acid, and the formation of a pyrazolone from ethyl acetoacetate and hydrazine hydrate. These intermediates then react in a Michael addition, followed by cyclization and aromatization to yield the final product.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has become an indispensable tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[6][7]
In the context of pyridopyrazolopyrimidine synthesis, microwave irradiation has been successfully employed in various reaction types, including cyclization and multicomponent reactions. For instance, the microwave-assisted synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines via the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions has been reported to be highly efficient.[2]
A comparative study on the synthesis of 4,6-diarylpyrimidines, a related heterocyclic system, demonstrated that while conventional heating resulted in slightly higher yields, the reaction times were significantly longer (over 15 hours) compared to the microwave-assisted approach (around 10 minutes).[8][9] This highlights the profound impact of microwave technology on improving the efficiency of heterocyclic synthesis.
Data Comparison: Conventional Heating vs. Microwave-Assisted Synthesis of a Pyrimidine Derivative [9]
| Method | Reaction Time | Yield (%) |
| Conventional Heating | >15 hours | 94 |
| Microwave Irradiation | 10 minutes | 86 |
Catalyst-Free and Novel Catalytic Systems: The Quest for Greener Chemistry
The development of catalyst-free synthetic methods and the use of novel, more environmentally friendly catalysts are at the forefront of modern organic synthesis. As mentioned earlier, the ultrasonic-assisted synthesis of pyrazolopyridopyrimidine-diones can proceed efficiently in water without the need for any catalyst.[5] This not only simplifies the experimental procedure but also reduces the environmental impact of the synthesis.
In cases where a catalyst is necessary, the focus has shifted towards the use of reusable, solid-supported catalysts or metal-free catalysts. For example, some syntheses of pyrimidine derivatives have utilized Amberlyst-15, an ion-exchange resin, as a recyclable catalyst.[10] These heterogeneous catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable.
Visualizing the Synthetic Pathways
To better understand the different synthetic strategies, the following diagrams illustrate the core structure of pyridopyrazolopyrimidines and the general approaches for their synthesis.
Caption: Core structure of a pyridopyrazolopyrimidine isomer.
Caption: Comparison of stepwise synthesis and multicomponent reaction pathways.
Conclusion: A Greener and More Efficient Future for Heterocyclic Synthesis
The synthesis of pyridopyrazolopyrimidines has undergone a significant transformation, moving away from lengthy and often harsh traditional methods towards more elegant and efficient modern alternatives. Multicomponent reactions, microwave-assisted synthesis, and catalyst-free approaches now offer chemists a powerful toolkit to construct these valuable heterocyclic scaffolds with greater speed, higher yields, and a reduced environmental footprint. For researchers and professionals in drug development, the adoption of these alternative reagents and methodologies is not just a matter of convenience but a crucial step towards more sustainable and cost-effective discovery and production of novel therapeutics. The continued innovation in this field promises to further streamline the synthesis of complex molecules, accelerating the pace of drug discovery and development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. asianjpr.com [asianjpr.com]
- 8. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 4,6-Dimethylpyridin-3-amine and Other Nucleophilic Catalysts in Acylation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Acylation reactions, fundamental transformations for the formation of esters and amides, are frequently accelerated by nucleophilic catalysts. The choice of catalyst can dramatically influence reaction rates, yields, and the ability to acylate sterically demanding substrates. This guide provides an in-depth comparative analysis of 4,6-Dimethylpyridin-3-amine and other prominent nucleophilic catalysts, namely 4-(Dimethylamino)pyridine (DMAP), 4-Pyrrolidinopyridine (PPY), and Imidazole. Our objective is to equip researchers with the necessary data and insights to make informed decisions in catalyst selection for their specific synthetic challenges.
The Principle of Nucleophilic Catalysis in Acylation
Nucleophilic amine catalysts accelerate acylation reactions, typically involving an acid anhydride or acyl halide as the acylating agent and an alcohol or amine as the nucleophile. The catalytic cycle proceeds through a nucleophilic pathway where the catalyst, being more nucleophilic than the alcohol or amine, attacks the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a highly reactive N-acylpyridinium or N-acylimidazolium intermediate. This intermediate is significantly more electrophilic than the starting acylating agent, rendering it more susceptible to attack by the alcohol or amine. The subsequent nucleophilic attack by the alcohol or amine on this activated intermediate leads to the formation of the desired ester or amide and regenerates the catalyst for the next cycle. The efficiency of the catalyst is intrinsically linked to its nucleophilicity, basicity, and steric profile.
Caption: General mechanism of nucleophilic catalysis in acylation reactions.
Catalyst Profiles: A Head-to-Head Comparison
The selection of a nucleophilic catalyst is a critical parameter in optimizing an acylation reaction. Below is a comparative overview of the key properties of this compound and its counterparts.
| Catalyst | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid |
| This compound | 122.17 | ~9.8 (estimated) | |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 9.7[1] | |
| 4-Pyrrolidinopyridine (PPY) | 148.21 | 9.58 | |
| Imidazole | 68.08 | 7.05[2][3] |
This compound
This substituted pyridine derivative is characterized by the presence of an amino group at the 3-position and two methyl groups at the 4- and 6-positions. The electron-donating nature of the amino group (via resonance) and the methyl groups (via induction) is expected to increase the electron density on the pyridine nitrogen, thereby enhancing its basicity and nucleophilicity. Its estimated pKa of ~9.8 suggests it is a strong base, comparable to DMAP. The steric hindrance around the nitrogen atom, influenced by the adjacent methyl group, may play a role in its catalytic activity, particularly with bulky substrates.
4-(Dimethylamino)pyridine (DMAP)
DMAP is a widely recognized and highly efficient nucleophilic catalyst for a vast array of organic reactions, most notably acylation.[4] Its high catalytic activity is attributed to the strong electron-donating resonance effect of the dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine nitrogen. The pKa of its conjugate acid is 9.7, indicating it is a much stronger base than pyridine (pKa of conjugate acid ≈ 5.2).[1]
4-Pyrrolidinopyridine (PPY)
PPY is another potent nucleophilic catalyst, structurally similar to DMAP. The pyrrolidino group is also a strong electron-donating group, making the pyridine nitrogen highly nucleophilic. Its basicity is comparable to that of DMAP, with a conjugate acid pKa of 9.58. In some cases, PPY has been reported to be an even more effective catalyst than DMAP, which may be attributed to the conformational effects of the pyrrolidine ring.
Imidazole
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. It is also a well-known nucleophilic catalyst, albeit generally less potent than DMAP and PPY in acylation reactions. The pKa of its conjugate acid is approximately 7.05, making it a significantly weaker base than the substituted pyridines discussed above.[2][3] Despite its lower basicity, its nucleophilicity allows it to effectively catalyze various transformations.
Comparative Performance in the Acylation of a Sterically Hindered Alcohol
To provide a quantitative comparison of these catalysts, we have compiled data for the acylation of the sterically hindered tertiary alcohol, 1-adamantanol, with acetic anhydride. It is important to note that the data presented below is collated from different studies and, therefore, the reaction conditions are not identical. This table serves as a representative comparison of the catalytic potential of each compound.
| Catalyst | Substrate | Acylating Agent | Conditions | Yield (%) | Time (h) | Reference |
| This compound | 1-Adamantanol | Acetic Anhydride | Dichloromethane, Triethylamine, 25 °C | Data not available | - | - |
| DMAP | 1-Adamantanol | Acetic Anhydride | Pyridine, 100 °C | 95 | 10 | [2] |
| PPY | 1-Adamantanol | Acetic Anhydride | Dichloromethane, Triethylamine, 25 °C | Data not available | - | - |
| Imidazole | 1-Adamantanol | Acetic Anhydride | Neat, 100 °C | Low conversion | 24 | [5] |
The available data, while not a direct head-to-head comparison, suggests that DMAP is a highly effective catalyst for the acylation of the sterically demanding 1-adamantanol, affording a high yield even at elevated temperatures. Imidazole, under the conditions reported, shows low conversion, highlighting its lower catalytic efficacy for this challenging substrate compared to DMAP. The lack of readily available data for this compound and PPY in this specific reaction underscores the need for further experimental investigation to fully elucidate their catalytic potential in comparison to the more established catalysts.
Experimental Protocol: A Framework for Comparative Analysis
To facilitate a direct and objective comparison of these catalysts, the following experimental protocol for the acetylation of a sterically hindered secondary alcohol, 1-phenylethanol, is provided. This protocol can be adapted to compare the catalytic efficiency of this compound, DMAP, PPY, and imidazole under identical conditions.
Caption: Experimental workflow for the comparative study of nucleophilic catalysts.
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
4-Pyrrolidinopyridine (PPY)
-
Imidazole
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Deionized Water
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To four separate flame-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (5 mL).
-
To each flask, add triethylamine (1.2 mmol, 1.2 eq).
-
To each of the four flasks, add one of the following catalysts (0.1 mmol, 0.1 eq): this compound, DMAP, PPY, or imidazole.
-
Stir the mixtures at room temperature for 5 minutes.
-
To each flask, add acetic anhydride (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Upon completion of the reaction (as determined by the monitoring method), quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash sequentially with 1M hydrochloric acid (2 x 10 mL) to remove the catalyst and any remaining amine, saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the product, 1-phenethyl acetate, for each reaction by weight and analyze its purity by GC and NMR spectroscopy.
Discussion and Outlook
The catalytic efficacy of nucleophilic amine catalysts in acylation reactions is a complex interplay of basicity, nucleophilicity, and steric factors. While DMAP has long been the gold standard, this guide highlights the potential of other substituted pyridines, such as this compound and PPY, as highly effective alternatives. The estimated high basicity of this compound suggests it could be a potent catalyst, and further experimental validation is warranted to fully characterize its performance, especially with sterically hindered substrates.
Imidazole, while a weaker base, remains a valuable catalyst in many synthetic contexts, particularly where milder conditions are required or when the higher basicity of pyridine-based catalysts could lead to side reactions.
The provided experimental protocol offers a standardized method for a direct and unbiased comparison of these catalysts. The data generated from such studies will be invaluable for the broader research community, enabling a more rational selection of catalysts for specific acylation challenges. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical and fine chemical industries, the exploration and comparative benchmarking of novel nucleophilic catalysts like this compound will undoubtedly play a crucial role in advancing the field of organic synthesis.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,6-Dimethylpyridin-3-amine
This document provides essential, procedural guidance for the safe and compliant disposal of 4,6-Dimethylpyridin-3-amine (CAS No. 1193-71-1). As a research chemical with a significant hazard profile, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety, compliance, and scientific integrity.
Core Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is an aminopyridine derivative. Compounds in this class demand respect due to their potential for high toxicity. Understanding its specific hazards is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The primary risks are associated with its toxicity upon exposure through multiple routes and its environmental impact.
Many aminopyridine compounds are classified as highly toxic.[1][2] For instance, the related compound 4-Aminopyridine is listed by the EPA as an acutely hazardous waste (P008).[3] While this compound itself is not specifically listed, its structural similarity and the data available for analogous compounds necessitate that it be handled as a hazardous substance.
Table 1: GHS Hazard Summary for Structurally Similar Aminopyridines
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement (Disposal) | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P501: Dispose of contents/container to an approved waste disposal plant. | [2][4] |
| Serious Eye Damage | Corrosion | H318: Causes serious eye damage. | P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
| Skin Irritation | Exclamation Mark | H315: Causes skin irritation. | P501: Dispose of contents/container to an approved waste disposal plant. | [4][5] |
| Aquatic Toxicity | Environment | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. | [4] |
Note: This table is compiled from data for closely related aminopyridine compounds and serves as a conservative guide. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are handling.
The causality is clear: the compound's inherent toxicity means that improper disposal—such as drain disposal or mixing with general waste—can lead to acute health risks for personnel and long-term damage to aquatic ecosystems.[4][6] Therefore, all waste streams containing this chemical must be treated as hazardous.
Pre-Disposal Safety Protocol: Establishing a Safe Work Zone
Before beginning any waste consolidation or disposal procedure, it is imperative to establish a controlled and safe environment. This protocol is a self-validating system; if any of these conditions cannot be met, the procedure should be paused until they are.
A. Required Personal Protective Equipment (PPE)
Your first line of defense is a physical barrier. Based on the compound's high dermal toxicity and potential for causing serious eye damage, the following PPE is mandatory:
-
Gloves: Nitrile or neoprene gloves are required. Always double-glove to protect against accidental tears or contamination during de-gloving.[1]
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn over the goggles if there is any risk of splashing.[5][7]
-
Lab Coat: A clean, buttoned lab coat, preferably one made of chemically resistant material, must be worn.[7]
-
Respiratory Protection: If handling the solid outside of a certified chemical fume hood or if dusts are generated, a NIOSH-approved respirator is necessary.[6]
B. Engineering Controls
All handling and preparation of this compound for disposal must be conducted inside a certified chemical fume hood.[6][8] This is a non-negotiable control to prevent the inhalation of potentially toxic dust or vapors.[8] Ensure the fume hood has been recently certified and that the sash is lowered to the appropriate working height.
C. Spill Management Preparedness
Before handling the waste, ensure a chemical spill kit is readily accessible. The kit should contain:
-
Absorbent materials (e.g., vermiculite or sand).
-
A neutralizing agent for amines, such as a dilute solution of acetic acid or sodium bisulfate.[9][10]
-
Designated hazardous waste bags or containers for spill cleanup debris.[9]
Step-by-Step Disposal Procedure
This protocol outlines the systematic process for managing this compound waste from the point of generation to its final collection by trained professionals.
Step 1: Waste Identification and Classification All materials contaminated with this compound must be classified as hazardous waste.[2][5] This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Empty containers that held the chemical, as they are not considered "empty" until properly decontaminated.[4]
Step 2: Containerization The foundation of safe disposal is robust and correct containment.
-
Select a Compatible Container: Use a chemically resistant container with a screw-top, sealing lid. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for any waste stream unless specifically approved.[11] The original container of the chemical is often a suitable choice.[11]
-
Liquid vs. Solid Waste: Collect liquid and solid waste in separate, dedicated containers.[11]
-
Keep Containers Closed: The waste container must be tightly sealed at all times, except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills.
Step 3: Labeling Proper labeling is a critical regulatory requirement (EPA, OSHA) and ensures the safety of everyone who may handle the container.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete the Label: The label must include:
-
The words "HAZARDOUS WASTE".[11]
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate concentration and composition of all contents.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date the waste was first added.
-
Step 4: Segregation and Storage Chemical incompatibility can lead to dangerous reactions.
-
Segregate by Hazard Class: Store the this compound waste container with other toxic organic solids or solutions.
-
Avoid Incompatibles: Crucially, ensure the container is stored away from strong oxidizing agents and strong acids.[6][9] Contact with these materials can cause a violent reaction.
-
Designated Storage Area: Store the sealed, labeled container in a designated satellite accumulation area (SAA) that is under the control of the lab personnel. This area should have secondary containment.
Step 5: Arranging Final Disposal Laboratory personnel are responsible for the waste up to the point of collection.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[6][9] This is illegal and environmentally damaging.
-
Contact EHS: When the container is full or has been accumulating for a set period (per your institution's policy), contact your facility's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[9][11]
-
Follow Institutional Procedures: Your EHS office will have a specific chemical waste collection request process. Follow it precisely. They are the final authority on disposal for your institution and will ensure the waste is sent to a licensed hazardous waste incinerator or other approved treatment, storage, and disposal facility (TSDF).[12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for this compound waste management.
References
- 1. biochemopharma.fr [biochemopharma.fr]
- 2. lobachemie.com [lobachemie.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.no [fishersci.no]
- 6. geneseo.edu [geneseo.edu]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
